1-(Chloromethoxy)propane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQXPJHMISKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449929 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-57-3 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Chloromethoxy)propane molecular weight and formula
Integrative Analysis of Physicochemical Properties, Synthetic Utility, and Safety Protocols
Executive Summary
1-(Chloromethoxy)propane (Common name: Chloromethyl propyl ether) is a specialized
Unlike standard alkyl halides, the reactivity of 1-(chloromethoxy)propane is driven by the adjacent oxygen atom, which stabilizes the carbocation intermediate via resonance (the oxocarbenium ion). This unique electronic structure necessitates rigorous anhydrous handling protocols to prevent rapid hydrolysis.
This guide provides a definitive technical profile, a self-validating synthesis workflow, and critical safety standards for researchers handling this electrophilic species.[2]
Physicochemical Profile
The following data aggregates experimental values and computed descriptors essential for stoichiometric calculations and process engineering.
Table 1: Core Molecular Specifications
| Property | Value | Unit | Notes |
| IUPAC Name | 1-(Chloromethoxy)propane | - | - |
| Common Synonyms | Chloromethyl propyl ether; POM-Cl | - | - |
| CAS Registry Number | 3587-57-3 | - | Verified Identifier |
| Molecular Formula | - | - | |
| Molecular Weight | 108.57 | g/mol | Monoisotopic Mass: 108.03 |
| Boiling Point | 94.0 - 109.0 | °C | Pressure dependent (typ. 760 mmHg) |
| Density | 0.966 | g/mL | At 25°C |
| Refractive Index ( | 1.4106 | - | Purity indicator |
| Flash Point | 25 | °C | Highly Flammable |
| Solubility | Reacts/Decomposes | Water | Soluble in DCM, THF, Ether |
Synthetic Utility & Mechanism[2]
The "Soft Alkylation" Mechanism
The utility of 1-(chloromethoxy)propane lies in its ability to act as a "soft" electrophile. Upon ionization, the chlorine atom leaves, generating a resonance-stabilized oxocarbenium ion . This intermediate is highly reactive toward nucleophiles (alcohols, carboxylic acids, amines) but is less "hard" than simple alkyl chlorides, allowing for selective functionalization under mild conditions.
Key Applications:
-
POM Protection: Protects hydroxyl groups as acetals (e.g.,
), which are stable to base but cleaved by mild acid. -
Prodrug Synthesis: Reacts with carboxylic acid drugs to form acyloxyalkyl ester prodrugs, improving lipophilicity and membrane permeability.
Diagram 1: Electrophilic Activation Pathway
The following diagram illustrates the ionization and subsequent trapping by a generic nucleophile (
Figure 1: Mechanism of action showing the formation of the reactive oxocarbenium intermediate.
Synthesis Protocol: Self-Validating Workflow
Objective: Synthesize 1-(chloromethoxy)propane from 1-propanol and paraformaldehyde. Scale: Laboratory (0.1 - 1.0 mol).
Reagents
-
1-Propanol (Anhydrous)
-
Paraformaldehyde (Powder)
-
Hydrogen Chloride (Gas) or Calcium Chloride/HCl(conc)
-
Catalyst (Optional): Zinc Chloride (
, anhydrous)
Step-by-Step Methodology
-
System Preparation (Critical):
-
Assemble a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (reaching the bottom), and a thermometer.
-
Attach a drying tube (CaCl2) to the outlet to exclude atmospheric moisture.
-
Validation: The system must be purged with dry nitrogen prior to starting to ensure anhydrous conditions.
-
-
Reagent Charging:
-
Charge the flask with 1-Propanol (1.0 equiv) and Paraformaldehyde (1.0 - 1.1 equiv).
-
Cool the suspension to 0–5°C using an ice bath.
-
-
Reaction (The Saturation Phase):
-
Bubble dry HCl gas slowly into the mixture.
-
Self-Validating Signal 1: The reaction is exothermic. Maintain temperature
to prevent byproduct formation. -
Self-Validating Signal 2: The reaction is complete when the paraformaldehyde suspension clears completely, and the liquid becomes saturated with HCl (fumes observed at outlet).
-
-
Phase Separation:
-
Purification:
-
Dry the organic layer over anhydrous
for 2 hours. -
Distillation: Distill under reduced pressure (vacuum recommended to minimize thermal decomposition). Collect the fraction boiling at ~94°C (at 760 mmHg) or equivalent reduced temperature.
-
Diagram 2: Synthesis Workflow
Figure 2: Operational workflow for the synthesis of 1-(chloromethoxy)propane.
Safety & Toxicology (Crucial)
Warning:
Carcinogenicity Risks[9][10][11]
-
Analogy to BCME: The synthesis of chloromethyl ethers can produce small amounts of symmetric bis-ethers (e.g., Bis(chloromethyl) ether), which are known human carcinogens (Group 1).
-
Protocol Adjustment: Avoid using large excesses of formaldehyde and acid at high temperatures to minimize "bis" formation.
Hydrolysis Hazard
-
Upon contact with moisture (lungs/eyes), the compound hydrolyzes to release HCl and Formaldehyde .
-
PPE: Full face shield, chemically resistant gloves (Silver Shield or Viton; Nitrile is often insufficient for prolonged contact with haloethers), and a fume hood are mandatory.
Waste Disposal
-
Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute Ammonium Hydroxide (
) or Methanolic KOH. This converts the alkylating agent into a harmless acetal/ether before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link][5][6]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621. (Methodology adapted for propyl analogs). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - OSHA Standard 1910.1008. (Safety grounding for haloether handling). Retrieved from [Link]
-
ChemBK. 1-(chloromethoxy)propane Physical Properties and CAS Data. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 4. WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 5. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1-Chloro-1-methoxypropane
Chemical Identity, Reactivity Profile, and Synthetic Utility
Executive Summary
This technical guide provides a rigorous structural and functional analysis of 1-chloro-1-methoxypropane (
Structural Identification & IUPAC Nomenclature[1][2]
The precise naming of this molecule follows the hierarchy established by the IUPAC Nomenclature of Organic Chemistry (Blue Book) . The structure consists of a propyl chain substituted at the C1 position with both a chlorine atom and a methoxy group.
Derivation Logic
The nomenclature is derived through a prioritized decision tree (visualized below), adhering to Rules P-14.4 and P-15.1.
-
Principal Functional Group: The molecule contains ether and halogen functionalities.[1] IUPAC nomenclature treats both halogens and ethers as substituents on an alkane chain, rather than principal functional groups with suffix priority.
-
Parent Chain Selection: The longest carbon chain containing the substituents is a 3-carbon chain: Propane .
-
Numbering (Locant Assignment): Numbering begins from the end of the chain that gives the substituents the lowest possible locants.[2]
-
Left-to-Right:
Locants: 3,3 -
Right-to-Left:
Locants: 1,1 -
Decision: Right-to-Left numbering is chosen (1,1 < 3,3).
-
-
Alphabetical Ordering: Substituents are listed alphabetically.
-
C hloro vs. M ethoxy.[3]
-
"C" precedes "M".
-
Final IUPAC Name: 1-Chloro-1-methoxypropane
Nomenclature Logic Flow
Figure 1: Decision logic for IUPAC nomenclature derivation.
Stereochemical Implications[5]
A critical, often overlooked aspect of this molecule is its stereogenicity. The C1 carbon is bonded to four distinct groups:
-
Hydrogen (
) -
Chlorine (
)[4] -
Methoxy group (
) -
Ethyl group (
)
Consequently, 1-chloro-1-methoxypropane exists as a racemic mixture of two enantiomers: (
-
Note to Researchers: In synthetic applications involving nucleophilic substitution at C1, the stereochemical information is typically lost due to the formation of a planar oxocarbenium ion intermediate (
mechanism), leading to racemization in the product unless specific chiral auxiliaries are employed.
Reactivity Profile: The Oxocarbenium Ion Pathway[5]
For drug development professionals, the value of 1-chloro-1-methoxypropane lies in its high reactivity as an electrophile. It belongs to the class of
Mechanistic Causality
The oxygen atom adjacent to the C-Cl bond facilitates ionization. The lone pair on the oxygen donates electron density into the
Reaction Pathway:
-
Ionization: Spontaneous or Lewis-acid assisted loss of
. -
Intermediate: Formation of a resonance-stabilized oxocarbenium ion .
-
Substitution: Rapid attack by weak nucleophiles (alcohols, amines, electron-rich aromatics).
Reaction Mechanism Diagram
Figure 2:
Synthesis Protocol
Direct chlorination of ethers is non-selective. The field-proven method for synthesizing high-purity
Methodology: Acetal Cleavage
Target: Synthesis of 1-chloro-1-methoxypropane. Precursor: 1,1-Dimethoxypropane (Propanal dimethyl acetal).[5]
| Parameter | Specification |
| Reaction Type | Acetal Cleavage / Halogenation |
| Reagents | 1,1-Dimethoxypropane (1.0 eq), Acetyl Chloride (1.1 eq) |
| Catalyst | Thionyl Chloride ( |
| Solvent | Neat or Dichloromethane (DCM) |
| Temp | |
| Byproduct | Methyl Acetate (Volatile ester) |
Step-by-Step Protocol
-
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charging: Add 1,1-dimethoxypropane (10 mmol) to the flask. If using solvent, add dry DCM (10 mL).
-
Activation: Cool the system to
using an ice bath. -
Addition: Add Acetyl Chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Purification:
-
The byproduct, methyl acetate (bp
), and excess acetyl chloride can be removed via fractional distillation. -
Collect the fraction corresponding to 1-chloro-1-methoxypropane (predicted bp
based on homologs).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The compound hydrolyzes rapidly in moist air.
Safety & Toxicology (Critical)
Warning:
Alkylating Potential
Structurally, 1-chloro-1-methoxypropane is an analog of Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME) , both of which are regulated carcinogens.
-
Mechanism of Toxicity: These compounds act as direct-acting alkylating agents. They react with nucleophilic sites on DNA bases (specifically the N7 and O6 positions of guanine) without requiring metabolic activation.
-
Hydrolysis Hazard: Upon contact with mucosal membranes (lungs, eyes), the compound hydrolyzes to release HCl (corrosive) and Propanal (irritant).
Handling Requirements
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Quench spills immediately with aqueous ammonium hydroxide or sodium bicarbonate solution to neutralize the alkylating capability.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Gohan, L. et al. (2011). "Chloroalkyl ethers: Toxicity and Carcinogenicity Assessment." Office of Environmental Health Hazard Assessment (OEHHA).
- Dunn, P. J. (2011). "Solvents and Reagents: Safety and Environmental Issues." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses replacement of carcinogenic -chloro ethers in synthesis).
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. What is the IUPAC name of (CH3)2CHCH(Cl)CH3? | Filo [askfilo.com]
- 3. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
Physical and chemical properties of 1-(Chloromethoxy)propane
Executive Summary
1-(Chloromethoxy)propane (CAS 3587-57-3), also known as chloromethyl propyl ether, is a reactive
This guide provides a rigorous analysis of the compound's physicochemical properties, synthesis protocols, and safety considerations, emphasizing its handling as a potential carcinogen due to its structural relationship to bis(chloromethyl) ether.
Chemical Identity & Structural Analysis
1-(Chloromethoxy)propane is characterized by a chlorine atom attached to a methylene bridge which is, in turn, bonded to a propoxy group. The high reactivity of the C-Cl bond is driven by the adjacent oxygen atom, which stabilizes the intermediate oxocarbenium ion via resonance.
| Parameter | Data |
| IUPAC Name | 1-(Chloromethoxy)propane |
| Common Synonyms | Chloromethyl propyl ether; Propyl chloromethyl ether |
| CAS Number | 3587-57-3 |
| Molecular Formula | |
| Molecular Weight | 108.57 g/mol |
| SMILES | CCCOCCl |
| Structure |
Physical Properties
The following data represents standard values for research-grade material (>95% purity).
| Property | Value | Condition |
| Boiling Point | 94 °C | 760 mmHg |
| Density | 0.966 g/mL | 25 °C |
| Refractive Index ( | 1.4106 | 20 °C |
| Flash Point | 25 °C | Closed Cup |
| Vapor Pressure | ~55 mmHg | 25 °C |
| Solubility | Soluble in | - |
| Appearance | Clear, colorless liquid | - |
Chemical Reactivity & Mechanism
The utility of 1-(chloromethoxy)propane stems from its role as a "hard" electrophile. Upon interaction with a Lewis acid or simply by thermal activation, the chloride leaving group is displaced, generating a resonance-stabilized oxocarbenium ion.
Mechanism of Action: Oxocarbenium Formation
The reaction typically proceeds via an
Hydrolysis & Stability
Like all
Synthesis & Preparation Protocols
Warning: Synthesis involves the use of formaldehyde and HCl gas.[1][2] Strict engineering controls (fume hoods) are mandatory to prevent exposure to potential bis(chloromethyl) ether byproducts.
Protocol A: Classical Chloromethylation (Standard)
This method is adapted from standard MOM-Cl synthesis protocols but substitutes methanol with propanol.
-
Reagents: 1-Propanol (1.0 eq), Paraformaldehyde (1.0 eq), Dry HCl gas.
-
Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser (cooled to -10°C).
-
Procedure:
-
Suspend paraformaldehyde in 1-propanol.
-
Cool the mixture to 0–5 °C.
-
Bubble dry HCl gas slowly into the mixture. The suspension will clear as the reaction proceeds and water is generated (which saturates with HCl).
-
Phase Separation: The product forms an upper organic layer. Separate the organic layer.
-
Purification: Dry over
pellets to remove residual water and HCl. Fractional distillation is required for high purity. -
Yield: Typically 70–80%.
-
Protocol B: Acyl Chloride / Acetal Exchange (Mild)
A safer alternative avoiding HCl gas, utilizing zinc catalysis.
-
Reagents: Dipropoxymethane (Propylal), Acetyl Chloride, Zn(OAc)₂ (cat).
-
Procedure:
-
Mix Dipropoxymethane with Acetyl Chloride (1.0 eq) and 0.01 mol% Zn(OAc)₂.
-
Stir at room temperature for 2–4 hours.
-
Outcome: Quantitative conversion to 1-(Chloromethoxy)propane and Propyl Acetate.
-
Advantage: The resulting mixture can often be used in situ without isolation, reducing exposure risks.
-
Applications in Drug Development
The Propoxymethyl (POM) Protecting Group
While "POM" often refers to Pivaloyloxymethyl, in ether chemistry, the propoxymethyl group serves as a lipophilic alternative to the Methoxymethyl (MOM) group.
-
Lipophilicity Tuning: Replacing a MOM group (C1) with a Propoxymethyl group (C3) increases the LogP of the molecule, which can enhance cell membrane permeability during early-stage screening.
-
Stability: Propoxymethyl ethers are stable to basic conditions (LiAlH₄, NaOH) and mild oxidizers but are cleaved by strong acids (TFA, concentrated HCl).
Prodrug Synthesis
The reagent is used to synthesize alkyloxyalkyl prodrugs. By linking a drug (containing a carboxylic acid or amine) to the chloromethyl propyl ether, a labile linkage is formed that hydrolyzes in vivo to release the active parent drug and harmless byproducts (propanol and formaldehyde).
Safety, Handling, & Toxicology
Critical Hazard Alert: 1-(Chloromethoxy)propane is structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME) , both known human carcinogens (OSHA Select Carcinogens). While 1-(Chloromethoxy)propane is less volatile than MOM-Cl, it must be treated with the same level of caution.
| Hazard Class | Description | Precaution |
| Carcinogenicity | Suspected Carcinogen (Category 1B/2) | Use only in a certified chemical fume hood. |
| Flammability | Flash Point 25°C (Highly Flammable) | Ground all glassware; use spark-proof tools. |
| Acute Toxicity | Toxic by inhalation and skin absorption | Wear double nitrile gloves and a lab coat. |
Quenching Protocol: Excess reagent should never be disposed of directly. Quench by slowly adding the reaction mixture to a stirred solution of aqueous ammonia or sodium hydroxide . This converts the reactive alkyl chloride into the corresponding alcohol/formal, which is safer for disposal.
References
-
ChemBK. (2024). 1-(Chloromethoxy)propane - Physico-chemical Properties and Safety Data.Link
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. Link
-
PubChem. (2024). 1-(Chloromethoxy)propane Compound Summary (CID 10964431). National Center for Biotechnology Information. Link
-
Wipf, P., & Reeves, J. T. (2006). Synthesis and Application of Fluorous Protecting Groups. University of Pittsburgh. Link
Sources
Technical Monograph: Stability, Handling, and Storage of 1-(Chloromethoxy)propane
CAS: 3587-57-3 | Formula:
Executive Summary: The Stability Paradox
1-(Chloromethoxy)propane is a specialized
The Core Challenge: The same reactivity that makes it an excellent alkylating agent renders it inherently unstable. It is acutely sensitive to moisture and heat. Upon contact with water, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl), which can autocatalytically accelerate further decomposition. Furthermore, as a structural analog to bis(chloromethyl)ether (a known human carcinogen), it requires handling protocols that exceed standard laboratory safety measures.
This guide defines the rigorous storage and handling necessary to maintain reagent integrity and operator safety in a drug development context.
Mechanistic Instability: The "Why"
To understand the storage requirements, one must understand the decomposition mechanism. 1-(Chloromethoxy)propane is not merely "moisture sensitive"; it is a precursor to a stabilized carbocation.
The Hydrolysis Pathway
The chlorine atom is on a carbon adjacent to an oxygen atom.[2] The oxygen's lone pair electrons can donate into the C-Cl antibonding orbital (anomeric effect), significantly weakening the C-Cl bond.
-
Ionization: In the presence of high dielectric solvents or moisture, the chloride leaves, facilitated by the formation of a resonance-stabilized oxocarbenium ion .
-
Nucleophilic Attack: Water attacks this highly electrophilic intermediate.
-
Collapse: The resulting hemiacetal is unstable and collapses into propanol, formaldehyde, and HCl.
Critical Insight: The generation of HCl is problematic because it can protonate the ether oxygen, making the molecule even more susceptible to cleavage. Thus, decomposition is often autocatalytic .
Visualization: Hydrolysis & Decomposition Pathway[2][3]
Figure 1: The hydrolysis mechanism showing the formation of the reactive oxocarbenium ion and the release of HCl, which can accelerate further degradation.
Recommended Storage Conditions
Standard "cool, dry place" advice is insufficient for research-grade applications where stoichiometry is critical. The following protocols are graded by duration.
The "Gold Standard" (Long-term Storage > 1 Week)
For maintaining purity >98% over weeks or months.
| Parameter | Specification | Rationale |
| Temperature | -20°C to -80°C | Kinetic suppression of spontaneous ionization and polymerization. |
| Atmosphere | Argon or Nitrogen | Inert gas prevents atmospheric moisture ingress. Argon is preferred (heavier than air). |
| Container | Schlenk Flask or Teflon-Sealed Vial | Standard plastic caps are permeable to moisture over time. Glass with PTFE liners is mandatory. |
| Desiccant | Activated Molecular Sieves (4Å) | Added directly to the liquid (if pure) or the secondary container to scavenge trace water. |
| Light | Amber Glass / Foil Wrap | Prevents photo-initiated radical decomposition (though less critical than moisture). |
The "Working Standard" (Short-term < 1 Week)
-
Temperature: 2°C to 8°C (Standard Refrigerator).
-
Seal: Parafilm over the cap is a minimum requirement; secondary containment in a desiccator jar is recommended.
-
Headspace: Purge with nitrogen after every use before resealing.
Handling & Safety Protocol
WARNING: 1-(Chloromethoxy)propane is an alkylating agent . While specific toxicological data may be less abundant than for Chloromethyl Methyl Ether (MOM-Cl), it should be handled with the same extreme caution as a potential carcinogen.
Engineering Controls
-
Fume Hood: Mandatory.[3] Never open outside a certified hood.
-
Glove Selection: Standard nitrile gloves may offer limited protection against alkyl chlorides. Double-gloving or using Silver Shield/Laminate gloves is recommended for direct handling.
-
Transfer: Use positive pressure cannulation or gas-tight syringes to transfer the liquid. Avoid pouring.
Quality Control (Self-Validating System)
Before using stored material in a critical reaction, validate its integrity.
-
Visual Check: The liquid should be clear and colorless. Cloudiness or a yellow tint indicates HCl formation and polymerization.
-
NMR Validation: Take a small aliquot in
(neutralized with solid to prevent acid damage to the NMR probe).-
Look for the characteristic
singlet. -
Shift typically appears around 5.3 - 5.5 ppm .
-
Disappearance of this peak and appearance of aldehyde protons (~9.7 ppm) indicates decomposition.
-
Disposal and Emergency Quenching
Never dispose of the active reagent directly into solvent waste streams, as it may react violently with other waste components or persist as a hazard.
Quenching Protocol
The objective is to convert the reactive alkyl chloride into a benign acetal or ether.
Reagents: Methanol (MeOH) and Ammonium Hydroxide (
Workflow:
-
Dilute the waste 1-(Chloromethoxy)propane in an inert solvent (e.g., Toluene or DCM).
-
Slowly add to a stirring solution of basic methanol (MeOH with excess
or ). -
Mechanism: The methanol attacks the reagent, converting it to the stable dipropoxymethane (acetal) or methoxy-propoxy acetal.
-
Stir for 1 hour.
-
Check pH (should remain basic).
-
Dispose of as organic solvent waste.
Visualization: Safe Handling Decision Tree
Figure 2: Operational decision tree for inspecting, using, and destroying 1-(Chloromethoxy)propane.
References
-
PubChem. (n.d.).[1] 1-(Chloromethoxy)propane (Compound).[1][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1-(Chloromethoxy)propane.[1][4] Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (2007). Discussion on the handling of Chloromethyl Ethers. (General reference for alpha-haloether handling class). Organic Syntheses, Coll. Vol. 10, p.12. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Standard 1910.1003 - 13 Carcinogens (Referencing Chloromethyl Methyl Ether analogs). Retrieved January 29, 2026, from [Link]
Sources
General hazards and reactivity of α-chloro ethers
Technical Guide: General Hazards and Reactivity of -Chloro Ethers
Executive Summary
The simplest members of this class, Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME) , are potent alkylating agents and proven human carcinogens. This guide provides a technical analysis of their reactivity profile, the mechanistic basis of their toxicity, and the strict operational protocols required for their safe handling in drug development and research environments.
Part 1: The Chemical Basis of Reactivity
The extreme reactivity of
The Oxocarbenium Ion Intermediate
The defining feature of
-
The Driving Force: The oxygen lone pair donates electron density into the antibonding orbital of the C-Cl bond, facilitating chloride departure.
-
Implication: This ionization occurs readily even in non-polar solvents, making these compounds powerful alkylating agents under mild conditions.
Figure 1: The ionization pathway of
Part 2: Toxicology & Carcinogenicity
The same electrophilicity that makes
Mechanism of Carcinogenicity
Upon inhalation or skin contact, these compounds rapidly alkylate nucleophilic sites on DNA bases, particularly the N7 position of guanine and the O6 position.
-
CMME (Chloromethyl Methyl Ether): Acts primarily as a mono-functional alkylator.
-
BCME (Bis(chloromethyl) Ether): Acts as a bi-functional alkylator . It can cross-link DNA strands (interstrand cross-linking), preventing DNA replication and repair. This makes BCME significantly more potent than CMME.
Comparative Hazard Data
The following table summarizes the critical toxicity data. Note the extreme potency of BCME.[1]
| Compound | CAS No.[2][3] | IARC Classification | OSHA Status | Primary Hazard |
| Bis(chloromethyl) ether (BCME) | 542-88-1 | Group 1 (Carcinogenic to humans) | 13 Carcinogens List (29 CFR 1910.1003) | Lung cancer (oat cell carcinoma); DNA Cross-linking. |
| Chloromethyl methyl ether (CMME) | 107-30-2 | Group 1 (Carcinogenic to humans) | 13 Carcinogens List (29 CFR 1910.1003) | Often contaminated with 1-7% BCME. Respiratory carcinogen. |
| MOM-Cl (Commercial) | 107-30-2 | Group 1 | Regulated | Technical grade often contains BCME. |
| SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) | 76513-69-4 | Not Listed | Irritant / Corrosive | Less volatile, but likely acts via similar alkylation mechanism. |
Critical Warning: Commercial "Technical Grade" CMME often contains 1% to 7% BCME as an impurity. Researchers must treat all CMME as if it contains BCME.
Part 3: Spontaneous Formation (The "Hidden" Risk)
A frequent cause of accidental exposure is the in situ formation of BCME. This occurs when formaldehyde (or paraformaldehyde) comes into contact with hydrogen chloride (HCl) vapors or concentrated hydrochloric acid.[1]
Reaction:
High-Risk Scenarios:
-
Friedel-Crafts Chloromethylation: Using formaldehyde and HCl gas.
-
Waste Disposal: Pouring HCl-containing waste into a container with formaldehyde solutions.
-
Acidic Hydrolysis: Hydrolysis of precursors in the presence of chloride ions.
Detection: BCME has no distinct warning odor at low concentrations. By the time you smell it, you have likely exceeded the Permissible Exposure Limit (PEL).
Part 4: Operational Safety & Handling Protocols
Due to the OSHA "13 Carcinogens" classification, handling CMME or BCME requires strict adherence to 29 CFR 1910.1003 .[4]
Engineering Controls
-
Designated Area: Work must be performed in a "Regulated Area" with restricted access.
-
Containment: All transfers must occur within a certified chemical fume hood or a glovebox. The sash should be kept as low as possible.
-
Negative Pressure: The laboratory must maintain negative pressure relative to corridors.
Personal Protective Equipment (PPE)
Standard nitrile gloves provide insufficient protection against
-
Gloves: Use Silver Shield® (EVOH/PE) or Viton® gloves. If these are unavailable, double-gloving with thick nitrile is a temporary measure only for splash protection, with immediate removal upon contact.
-
Respirators: If work is done outside a hood (strictly prohibited in most SOPs), a full-face supplied-air respirator is required.
Safe Synthesis Protocol (MOM-Cl)
To avoid the risks of purchasing BCME-contaminated commercial stocks, generate MOM-Cl in situ using a method that avoids free HCl/Formaldehyde.
Recommended Method: Acyl Chloride Exchange [5]
-
Reagents: Dimethoxymethane (Methylal), Acetyl Chloride, catalytic ZnBr2.
-
Mechanism:
-
Advantage: This produces MOM-Cl and Methyl Acetate.[5] No free HCl is generated, significantly reducing (though not eliminating) the risk of BCME formation.
Quenching and Disposal Workflow
Never dispose of active
Figure 2: Decision tree for the safe quenching of
Quenching Protocol:
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of concentrated Ammonium Hydroxide (
) or a solution of ammonia in methanol. -
Stir for 30 minutes. The ammonia reacts with the electrophile to form hexamethylenetetramine (urotropine) derivatives, which are non-volatile and significantly less toxic than the hydrolysis products (Formaldehyde/HCl).
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[6][7][8] United States Department of Labor. [Link]8]
-
International Agency for Research on Cancer (IARC). (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F). World Health Organization. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Halo Alkyl Ethers.[9] The Journal of Organic Chemistry, 70(23), 9618–9621.[5] [Link]
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. [Link]
Sources
- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nj.gov [nj.gov]
- 5. reddit.com [reddit.com]
- 6. BIS(CHLOROMETHYL) ETHER | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 8. oshatraining.com [oshatraining.com]
- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Technical Analysis: Decomposition Kinetics and Products of 1-(Chloromethoxy)propane
Executive Summary
1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as propyl chloromethyl ether, is a highly reactive
This technical guide analyzes the compound's decomposition profile, focusing on its susceptibility to hydrolysis and thermal degradation. For researchers and process chemists, understanding these pathways is critical not only for maintaining reagent purity but also for mitigating exposure to carcinogenic byproducts such as formaldehyde and potential alkylating impurities.
Key Takeaways:
-
Primary Instability: Rapid hydrolysis upon contact with moisture, releasing HCl, formaldehyde, and 1-propanol.
-
Storage Risk: Thermal decomposition may yield propyl chloride and formaldehyde polymers.
-
Safety Critical: Structurally related to bis(chloromethyl) ether (BCME), a known human carcinogen.[1] Strict engineering controls are non-negotiable.
Chemical Structure & Reactivity
The reactivity of 1-(chloromethoxy)propane stems from the "alpha-haloether effect." The oxygen atom adjacent to the chloromethyl group possesses lone pairs that can donate electron density into the C-Cl antibonding orbital (n
This resonance stabilization facilitates the departure of the chloride ion, forming a highly electrophilic oxocarbenium ion intermediate. This intermediate is the "engine" driving both its useful synthetic applications (alkylation) and its unwanted decomposition.
Electronic Activation
Because this equilibrium is easily accessible, any nucleophile present—most notably atmospheric water—will immediately attack the oxocarbenium ion.
Decomposition Pathways
Pathway A: Hydrolysis (Dominant)
The most immediate threat to the integrity of 1-(chloromethoxy)propane is moisture. The hydrolysis reaction is rapid, exothermic, and autocatalytic (as the generated HCl can further catalyze ether cleavage).
Mechanism:
-
Ionization: Spontaneous loss of Cl⁻ to form the propyl oxocarbenium ion.
-
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Hemiacetal Collapse: The resulting hemiacetal is unstable and collapses to release formaldehyde and alcohol.
Reaction Stoichiometry:
Products:
-
1-Propanol: The parent alcohol.
-
Formaldehyde: Released as a gas or polymerizes to paraformaldehyde (white solid precipitate).
-
Hydrochloric Acid: Corrosive gas/liquid that acidifies the matrix.
Pathway B: Thermal Degradation & Oxidation
In the absence of moisture (inert atmosphere), 1-(chloromethoxy)propane is relatively stable at ambient temperatures but degrades upon heating or prolonged storage.
-
Pyrolysis: At elevated temperatures,
-chloroethers can undergo type rearrangement or elimination to form the alkyl chloride and aldehyde.-
Product: 1-Chloropropane + Formaldehyde.
-
-
Oxidation: If stored in air (non-inert), the ether linkage is susceptible to radical oxidation, potentially forming chloromethyl formate or propyl formate derivatives, though this is secondary to hydrolysis.
Pathway C: The Bis(chloromethyl) Ether (BCME) Risk
While 1-(chloromethoxy)propane does not spontaneously decompose into BCME, the synthesis of chloromethyl ethers often involves formaldehyde and HCl. If the reaction conditions are not strictly controlled, or if the propyl chain is cleaved in the presence of excess chloromethylating species, trace amounts of Bis(chloromethyl) ether (BCME) may be present. BCME is a potent human carcinogen (OSHA regulated).
Visualizing the Hydrolysis Pathway:
Figure 1: The dominant hydrolysis pathway driven by the resonance-stabilized oxocarbenium ion.
Analytical Monitoring & Detection
To verify the purity of 1-(chloromethoxy)propane, researchers should prioritize NMR over GC-MS due to the compound's thermal instability.
Nuclear Magnetic Resonance ( H NMR)
NMR is the self-validating method of choice. It allows for direct quantification of hydrolysis without thermal degradation during analysis.
-
Target Peak: The methylene protons between the oxygen and chlorine (
) appear as a distinct singlet. -
Chemical Shift:
. -
Decomposition Indicators:
-
Disappearance of the 5.5 ppm singlet.
-
Appearance of a triplet at
(methylene of 1-Propanol). -
Appearance of a singlet at
(Formaldehyde) or broad peaks at 4-5 ppm (Paraformaldehyde oligomers).
-
Gas Chromatography (GC-MS)
Direct injection of
-
Protocol: Derivatization is recommended. React an aliquot with a simple alcohol (e.g., methanol) or a secondary amine to form a stable mixed acetal or aminal before injection.
-
Direct Injection Risks: You may observe peaks corresponding to propyl chloride or propyl formate, which are artifacts of the thermal analysis rather than impurities in the bottle.
Data Summary: Decomposition Markers
| Component | Detection Method | Characteristic Signal |
| 1-(Chloromethoxy)propane | Singlet, | |
| 1-Propanol | Triplet, | |
| Formaldehyde | Singlet, | |
| HCl | pH Paper | Immediate reddening of wetted litmus above open vial |
Handling & Safety Protocols
Due to the alkylating nature of this compound and its decomposition products, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Fume Hood: All handling must occur within a certified chemical fume hood.
-
Glove Box: Preferred for storage and dispensing to prevent hydrolysis.
-
Inert Atmosphere: Store under Argon or Nitrogen.
Quenching Protocol (Disposal)
Never dispose of the active reagent directly into aqueous waste streams, as this generates heat and HCl gas.
-
Dilute: Dilute the waste stream with an inert solvent (e.g., dichloromethane or toluene).
-
Neutralize: Slowly add the solution to a stirred mixture of dilute Ammonium Hydroxide (
) and ice.-
Chemistry: Ammonia neutralizes the HCl and reacts with formaldehyde to form Hexamethylenetetramine (HMTA), which is safer to handle.
-
-
Verify: Check pH to ensure neutrality before disposal as halogenated organic waste.
Analytical Decision Tree
Figure 2: Recommended analytical workflow to avoid thermal decomposition artifacts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]
-
Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. (Provides general synthesis and NMR data for alpha-chloroethers). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether - OSHA Standard 1910.1008. (Contextual safety data for chloromethyl ether class). Retrieved from [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift estimation of alpha-haloethers). Retrieved from [Link]
Sources
Safe Handling and Personal Protective Equipment for 1-(Chloromethoxy)propane
Technical Guidance Document | Version 1.0
Executive Summary: The Hierarchy of Risk
1-(Chloromethoxy)propane (CAS: 3587-57-3), also known as Chloromethyl Propyl Ether, is an alpha-haloether .[1][2][3] This structural classification places it in the same hazard category as Bis(chloromethyl)ether (BCME) and Chloromethyl Methyl Ether (CMME)—compounds that are among the most potent known human carcinogens.
Critical Safety Directive: Do not treat this compound as a standard organic solvent. It is an alkylating agent capable of modifying DNA directly. All handling protocols must be designed to prevent any level of exposure, not just "minimize" it.
Core Hazard Profile
| Parameter | Specification | Critical Implication |
| Class | High alkylating potential (Carcinogenic/Mutagenic). | |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to release HCl , Formaldehyde , and Propanol . |
| Flash Point | ~25°C (77°F) | Flammable vapor/air mixtures form easily at room temperature. |
| Volatility | High | Significant vapor hazard even in ambient conditions. |
Molecular Hazard Profiling: The Mechanism of Action
To understand the safety protocols, one must understand the causality of the hazard. The danger of 1-(Chloromethoxy)propane lies in its electrophilicity.
The carbon-chlorine bond in alpha-haloethers is exceptionally labile due to the adjacent oxygen atom, which stabilizes the resulting carbocation via resonance. This makes the methylene carbon a "hard" electrophile, eager to attack nucleophilic centers in biological systems—specifically the guanine bases in DNA.
The Hydrolysis Trap:
Upon contact with mucous membranes (eyes, lungs), the compound hydrolyzes:
Engineering Controls: The Primary Barrier
Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls that isolate the chemist from the molecule.
Containment Architecture
-
Mandatory: All operations involving >1 mL of neat material must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Closed Systems: Transfer reagents via cannula or gas-tight syringe techniques. Open pouring is strictly prohibited.[4]
-
Schlenk Line: Use standard Schlenk techniques to maintain an inert atmosphere (Nitrogen/Argon), preventing hydrolysis and pressure buildup.
Figure 1: Closed-system transfer logic to prevent atmospheric release and hydrolysis.
Personal Protective Equipment (PPE): The Secondary Barrier
Standard laboratory PPE is insufficient. The lipophilic nature of the propyl chain combined with the small molecular size allows this compound to permeate standard nitrile gloves rapidly.
Glove Selection Protocol
Do NOT rely on thin disposable nitrile gloves. Based on permeation data for homologous chloromethyl ethers, the following protocol is required:
| Glove Type | Breakthrough Time | Role | Recommendation |
| Laminate (Silver Shield/4H) | > 480 min | Primary Barrier | Mandatory for all handling. |
| Viton / Butyl Rubber | > 240 min | Secondary | Good alternative for dexterity. |
| Standard Nitrile (4 mil) | < 10 min | Splash Guard Only | Insufficient alone. Use only as an outer layer over laminates. |
The "Double-Glove" System:
-
Inner Layer: Silver Shield/4H Laminate gloves (Chemical barrier).
-
Outer Layer: Standard Nitrile gloves (Mechanical protection and dexterity; replace immediately upon contamination).
Respiratory & Body Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with volumes >50 mL.
-
Body: Chemical-resistant lab coat (e.g., Tyvek or Nomex if fire hazard is primary concern). Standard cotton coats absorb the chemical and hold it against the skin.
-
Respiratory: If engineering controls fail or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Operational Protocols
Synthesis and Transfer
1-(Chloromethoxy)propane is often prepared in situ to avoid storage hazards.
-
Preparation: React propanol with paraformaldehyde and HCl gas (or chlorotrimethylsilane).
-
Isolation: If distillation is required, ensure the receiving flask is cooled (-78°C) and vented through a base trap.
-
Storage: Store over activated molecular sieves in a freezer (-20°C) to inhibit hydrolysis. Warning: Do not store in standard refrigerators where spark sources exist (flammability hazard).
Quenching and Neutralization
Never dispose of the active reagent directly. It must be chemically destroyed.
Quenching Reagent: Saturated aqueous Ammonium Chloride (NH4Cl) or Ammonium Hydroxide (NH4OH) .
-
Mechanism:[5][6][7] Ammonia/amines react rapidly with the alpha-haloether to form non-volatile ammonium salts, while water hydrolyzes the remainder.
Figure 2: Safe quenching workflow utilizing aminolysis and hydrolysis.
Spill Response
Small Spill (< 10 mL):
-
Evacuate immediate area.[8]
-
Don Full PPE (Laminate gloves, Goggles, Respirator).
-
Cover spill with dry lime , sand , or soda ash to absorb and neutralize acid.
-
Scoop into a container and treat with ammonium hydroxide solution in a fume hood.
Large Spill (> 10 mL):
-
Evacuate the lab immediately.
-
Activate fire alarm if flammable vapors are present.
-
Contact HazMat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
Medical Surveillance
Given the structural similarity to BCME (a Group 1 Carcinogen), researchers handling this compound regularly should be enrolled in a medical surveillance program.
-
Baseline: Pulmonary function tests and chest X-ray (if long-term exposure is anticipated).
-
Symptom Watch: Persistent cough, respiratory irritation, or skin sensitization.
-
Records: Maintain a log of all usage dates and approximate volumes for long-term health tracking.
References
-
National Institutes of Health (NIH) - PubChem. 1-(Chloromethoxy)propane Compound Summary. Available at: [Link]
-
U.S. Dept. of Health and Human Services (NTP). Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Available at: [Link]
-
Berliner, M. A., & Belecki, K. (2005).[9] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl).[10] Journal of Organic Chemistry. (Describes quenching protocols for alpha-haloethers). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(chloromethoxy)propane (C4H9ClO) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-(2-Chloroethoxy)propane - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. afgsci.com [afgsci.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. datapdf.com [datapdf.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Reactivity profile of 1-(Chloromethoxy)propane with common nucleophiles
Technical Guide: Reactivity Profile of 1-(Chloromethoxy)propane
Executive Summary
1-(Chloromethoxy)propane (also known as Chloromethyl propyl ether or CMPE) is a highly reactive
Its reactivity is governed by the rapid formation of a resonance-stabilized oxocarbenium ion , rendering it a potent "hard" electrophile. This guide details its mechanistic behavior, nucleophilic trapping protocols, and the mandatory safety controls required due to its classification as a potential carcinogen.
Part 1: Molecular Architecture & Reactivity Origins[1]
The reactivity of 1-(Chloromethoxy)propane is not defined by standard alkyl halide kinetics (
The Oxocarbenium Driver
The C-Cl bond in CMPE is exceptionally labile. The lone pairs on the ether oxygen donate electron density into the
Mechanism of Activation:
This intermediate is a "hard" electrophile according to HSAB theory, exhibiting high affinity for oxygen and nitrogen nucleophiles.
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways driven by the oxocarbenium intermediate.[1] The
Part 2: Nucleophilic Profiles & Synthetic Applications
Oxygen Nucleophiles (Alcohols & Phenols)
-
Application: Hydroxyl group protection.[2]
-
Product: Propoxymethyl (POM) ethers (Formal acetals).
-
Advantage: Unlike the standard MOM group, the propyl chain increases lipophilicity, which is advantageous for late-stage intermediates requiring non-polar purification methods.
-
Conditions: Requires a non-nucleophilic base (DIPEA or NaH) to scavenge the HCl byproduct.
Carboxylate Nucleophiles
-
Application: Prodrug synthesis.[3]
-
Product: Propoxymethyl esters.
-
Mechanism: Carboxylates attack the oxocarbenium ion to form an ester linkage that is susceptible to in vivo hydrolysis by esterases, releasing the parent drug and formaldehyde.
Nitrogen Nucleophiles
-
Application: Quaternization or N-alkylation.[1]
-
Reactivity: Reaction is often violent and exothermic. Tertiary amines form stable quaternary ammonium salts (N-propoxymethyl chlorides), which are often used as solubility modifiers.[1]
Comparative Reactivity Table
| Nucleophile Class | Reagent/Conditions | Mechanism | Product Stability |
| Primary Alcohol | DIPEA, DCM, 0°C | High (Acid labile) | |
| Phenol | K2CO3, Acetone, Reflux | Very High | |
| Carboxylic Acid | Cs2CO3, DMF, RT | Moderate (Esterase sensitive) | |
| Secondary Amine | Et3N, THF, -78°C | Moderate (Hydrolysis risk) |
Part 3: Experimental Protocols
Safety Warning: 1-(Chloromethoxy)propane is a potential carcinogen and lachrymator.[1] All operations must occur in a fume hood.
Protocol A: In-Situ Generation (Recommended)
Isolating
Workflow:
-
Precursor: Mix 1-propanol (1.0 equiv) and Paraformaldehyde (1.0 equiv) in dry DCM.
-
Chlorination: Bubble dry HCl gas at 0°C until saturation.
-
Separation: The organic layer contains 1-(Chloromethoxy)propane.[1] Dry over
. -
Usage: Use the solution immediately for the subsequent nucleophilic attack.
Protocol B: Standard Protection of an Alcohol
Target: Protection of Cyclohexanol as Propoxymethyl ether.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under
. -
Solvation: Dissolve Cyclohexanol (10 mmol) in anhydrous DCM (20 mL).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (15 mmol). Cool to 0°C.
-
Addition: Add 1-(Chloromethoxy)propane (12 mmol) dropwise via syringe over 10 minutes. Note: Fuming may occur.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Visualization of Experimental Logic
Figure 2: Step-by-step decision tree for the protection of alcohols using 1-(Chloromethoxy)propane.
Part 4: Safety & Handling (Critical)
Carcinogenicity & Toxicity
-Haloethers are alkylating agents capable of cross-linking DNA.[1]-
Bis(chloromethyl)ether (BCME) Hazard: If synthesized from formaldehyde and HCl, there is a risk of forming BCME (a potent human carcinogen) if water is present. While the propyl variant is less volatile than the methyl analog (MOM-Cl), it should be treated with the same high-level containment protocols (OSHA 1910.1003).[1]
Hydrolysis & Storage
-
Reaction with Water:
. -
Result: Releases Hydrochloric acid fumes and Formaldehyde.
-
Storage: Store over activated molecular sieves at -20°C. Do not store for extended periods; prepare fresh.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acetal protecting groups and MOM/POM chemistry).
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Discusses acyloxyalkyl linkers for drug delivery).
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulations covering chloromethyl ethers).
-
PubChem. Compound Summary: Chloromethyl propyl ether. (Structural and safety data).
Sources
Beyond the Label: A Technical Deep Dive into 1-(Chloromethoxy)propane
Topic: Common synonyms for 1-(Chloromethoxy)propane Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of organic synthesis and drug development, nomenclature is not merely a labeling system—it is a code for reactivity. 1-(Chloromethoxy)propane (CAS: 3587-57-3), widely known as Chloromethyl propyl ether , serves as a critical alkylating agent and a homolog to the pervasive Methoxymethyl (MOM) protecting group.
This guide moves beyond simple synonym listing to explore the functional implications of these names. We analyze why this compound is frequently confused with its structural isomers, detail its synthesis via the paraformaldehyde route, and establish strict safety protocols given its classification as a potential alkylating carcinogen.
Part 1: The Synonym Landscape & Chemical Identity
The primary challenge with 1-(Chloromethoxy)propane is distinguishing it from its structural isomer, 1-chloro-3-methoxypropane. The former is a highly reactive
Nomenclature Hierarchy
The names assigned to this compound generally fall into three categories: Systematic (IUPAC), Trivial (descriptive), and Functional (reactivity-based).
| Category | Synonym | Technical Context |
| Systematic (IUPAC) | 1-(Chloromethoxy)propane | Used in regulatory filings and patent claims. Defines the exact connectivity. |
| Trivial (Common) | Chloromethyl propyl ether | The most common lab vernacular. Emphasizes the ether linkage between a propyl and chloromethyl group. |
| Functional | Propoxymethyl chloride | Preferred by synthetic chemists. Describes the group ( |
| Inverted | Propyl chloromethyl ether | Often used in vendor catalogs; chemically identical to the trivial name. |
| Obsolete/Rare | Chloromethyl | Specifies the linear propyl chain, distinguishing it from the isopropyl analog. |
Critical Identification Data
Use these identifiers to verify reagents and avoid isomeric confusion.
-
CAS Registry Number: 3587-57-3
-
Molecular Formula:
[1] -
Molecular Weight: 108.57 g/mol [1]
-
SMILES: CCCOCCl
-
InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N[2]
Visualizing the Ambiguity
The following diagram illustrates the structural divergence between the target compound and its common isomer, highlighting why "Chloromethoxy" implies high reactivity compared to "Chloro...methoxy".
Figure 1: Structural and reactivity distinction between the target
Part 2: Structural Integrity & Reactivity Mechanisms
Understanding the synonyms requires understanding the chemistry. The name Propoxymethyl chloride is particularly instructive because it treats the molecule as a source of the electrophilic propoxymethyl cation.
The Alpha-Halo Effect
The chlorine atom is attached to a carbon that is also bonded to an oxygen atom. This specific arrangement allows the oxygen lone pair to assist in the departure of the chloride ion, forming a resonance-stabilized oxocarbenium ion .
This mechanism explains why:
-
It is a carcinogen: The oxocarbenium ion is a potent alkylating agent that can attack DNA bases.
-
It is a protecting group: It reacts rapidly with alcohols (ROH) to form acetals (
), effectively installing a "Propyl MOM" group.
Reactivity Pathway Diagram
Figure 2: The mechanism of action for 1-(Chloromethoxy)propane, driving both its utility in synthesis and its toxicity.
Part 3: Synthesis & Experimental Protocols
Note: 1-(Chloromethoxy)propane is commercially available but often expensive or unstable upon long-term storage. Fresh preparation is frequently required. The following protocol is adapted from the standard synthesis of chloromethyl alkyl ethers [1, 2].
Synthesis Logic
The synthesis relies on the reaction of 1-Propanol with Paraformaldehyde and anhydrous Hydrogen Chloride (HCl) gas. This reversible reaction must be driven by saturation with HCl and separation of the aqueous layer.
Step-by-Step Protocol
Safety Warning: This reaction produces a potent alkylating agent. All steps must be performed in a functioning fume hood. Use silver-shield gloves.
Materials:
-
1-Propanol (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)[4]
-
Calcium Chloride (
, anhydrous) -
HCl gas (generated or cylinder)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer. Place the flask in an ice-water bath (
). -
Mixing: Charge the flask with 1-Propanol and Paraformaldehyde.
-
Saturation: Slowly bubble anhydrous HCl gas into the mixture. The temperature should be maintained between
. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds. -
Separation: Once the mixture is saturated (fumes of HCl escape), stop the gas flow. The mixture will separate into two layers. The upper layer is the crude chloromethyl propyl ether.
-
Drying: Separate the organic layer and dry it over anhydrous
for 2 hours at . -
Purification: Distill the product under reduced pressure (vacuum distillation is recommended to minimize thermal decomposition). Collect the fraction boiling at the appropriate point (approx.
at atm pressure, but lower under vacuum).
Synthesis Workflow
Figure 3: Operational workflow for the synthesis of Chloromethyl propyl ether.
Part 4: Safety & Regulatory Intelligence
For drug development professionals, the regulatory status of reagents is as important as their reactivity.
The "CMME Analogy"
1-(Chloromethoxy)propane is chemically homologous to Chloromethyl Methyl Ether (CMME) , a known human carcinogen (IARC Group 1).
-
Regulatory Stance: While specific listings for the propyl variant are less common than for the methyl variant, safety officers treat it as a suspected carcinogen by analogy.
-
Genotoxicity: The alkylating mechanism (Figure 2) is identical to that of CMME, capable of forming DNA adducts.
Handling & Disposal
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for maximum protection against permeation.
-
Quenching: Do not pour down the drain. Quench excess reagent by slowly adding it to a stirred solution of dilute aqueous ammonia or sodium hydroxide (hydrolysis converts it to harmless propanol and formaldehyde).
References
-
PubChem. 1-(Chloromethoxy)propane Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Monochloromethyl Ether (General Procedure). Coll. Vol. 1, p. 377 (1941). (Provides the foundational chemistry for synthesizing alpha-chloro ethers). Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: 1-(Chloromethoxy)propane. (Regulatory classification and hazard data).[5] Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methoxypropane - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Tris(chloromethoxy)propane (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 4. CA1038888A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 5. legislature.vermont.gov [legislature.vermont.gov]
- 6. US5382572A - Alkyl and acyl substituted quinolines - Google Patents [patents.google.com]
Technical Guide: Synthesis and Preparation of Chloromethyl Propyl Ether
CAS Registry Number: 3587-57-3
Formula:
Executive Summary
Chloromethyl propyl ether (CMPE) is a highly reactive
Critical Safety Directive: CMPE is structurally analogous to chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), both known human carcinogens. While the propyl chain reduces volatility, CMPE must be handled as a potential carcinogen in a strictly closed system. This guide prioritizes safety engineering alongside synthetic yield.[1]
Chemical Identity & Physical Properties
Accurate characterization data is essential for reaction monitoring and purification.
| Property | Value | Notes |
| Boiling Point | 94°C – 98°C | At 760 mmHg. Distillation at reduced pressure recommended to prevent decomposition. |
| Density | 0.966 g/mL | At 25°C. |
| Refractive Index ( | 1.4106 | High purity indicator. |
| Appearance | Colorless liquid | Pungent, penetrating odor. Fumes in moist air. |
| Solubility | Soluble in DCM, THF, Et2O | Reacts violently with water/protic solvents. |
| Flash Point | ~25°C | Flammable. |
Mechanistic Principles
The synthesis of CMPE relies on the acid-catalyzed condensation of 1-propanol with formaldehyde (supplied as paraformaldehyde) and hydrogen chloride. This is a reversible equilibrium reaction known as the Henry Reaction variant for haloethers.
Reaction Pathway[2][3][4]
-
Depolymerization: Acid-catalyzed cracking of paraformaldehyde into monomeric formaldehyde.
-
Hemiacetal Formation: Nucleophilic attack of 1-propanol on formaldehyde.
-
Substitution: Protonation of the hemiacetal hydroxyl group followed by nucleophilic attack by the chloride ion.
Key Causality: The reaction generates water as a byproduct (
Figure 1: Acid-catalyzed mechanistic pathway for
Strategic Synthesis Protocol: The HCl Gas Method
This protocol is the "Gold Standard" for preparing high-purity CMPE. It avoids the ester byproducts common in acyl chloride methods and allows for easier purification.
Equipment & Reagents[1][6][7]
-
Reagents: 1-Propanol (anhydrous), Paraformaldehyde (powder), Calcium Chloride (
, fused granular), HCl gas (cylinder or generator). -
Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (overhead preferred), gas inlet tube (fritted), thermometer, drying tube (
), ice/salt bath.
Step-by-Step Methodology
Step 1: Pre-Cooling and Slurry Formation
-
In the 3-neck RBF, combine 1.0 molar equivalent of 1-propanol and 1.1 molar equivalents of paraformaldehyde.
-
Add 0.5 equivalents of fused granular
.-
Why: The
acts as an internal desiccant to capture the water generated in Step 3, driving the equilibrium forward.
-
-
Cool the mixture to 0°C using an ice/salt bath.
Step 2: HCl Saturation
-
Introduce a slow stream of dry HCl gas into the slurry through the fritted inlet.
-
Maintain temperature between 0°C and 5°C .
-
Causality: Higher temperatures promote the formation of bis(chloromethyl) ether (BCME) and other polymerization byproducts.
-
-
Continue bubbling until the paraformaldehyde completely dissolves and the solution becomes saturated (fuming). This typically takes 2–4 hours depending on scale.
Step 3: Phase Separation
-
Stop HCl flow. Allow the mixture to settle at 0°C.
-
The mixture will separate into two layers:
-
Top Layer: Crude Chloromethyl Propyl Ether.
-
Bottom Layer: Saturated aqueous HCl /
brine.
-
-
Note: The density of CMPE (0.966) is very close to water. If separation is ambiguous, add a small amount of DCM to increase the density of the organic layer, or more brine to increase the density of the aqueous layer.
Step 4: Purification
-
Decant or siphon the organic layer (avoid using a separatory funnel if possible to keep the system closed).
-
Degassing: Bubble dry
through the crude liquid for 30 minutes to remove excess dissolved HCl. -
Distillation: Perform a fractional distillation under reduced pressure (vacuum).
-
Target: Collect the fraction boiling at ~40–45°C at 20 mmHg (extrapolate based on your vacuum strength).
-
Warning: Do not distill to dryness. Leave a small residue to prevent potential peroxide/polymer explosion hazards.
-
Figure 2: Operational workflow for the HCl gas synthesis method.
Alternative Protocol: Acyl Chloride Method
Best for laboratories lacking HCl gas infrastructure.
Concept: Reacting an acyl chloride (e.g., Acetyl Chloride) with methanol/propanol generates HCl in situ.
Reaction:
-
Mix 1-Propanol and Paraformaldehyde (1:1 ratio).
-
Add a catalytic amount of Zinc Chloride (
) (Optional, boosts rate). -
Dropwise add Acetyl Chloride (1.1 equiv) at 0°C.
-
Reflux gently for 1 hour.
-
Disadvantage: The product will contain propyl acetate (ester byproduct). This requires a careful fractional distillation to separate, as the boiling points can be close.
Critical Safety & Handling (Trustworthiness)
Carcinogenicity Management
While CMPE is less volatile than CMME, it is an alkylating agent.
-
Bis(chloromethyl) Ether (BCME) Risk: In the presence of excess moisture and HCl, formaldehyde can dimerize to form BCME (
), a potent human carcinogen. -
Control: Strictly control stoichiometry and moisture. Always quench glassware in a dilute ammonia solution before cleaning to neutralize traces.
Self-Validating Safety Protocol
-
The Ammonia Test: Keep a beaker of ammonium hydroxide near the fume hood sash. If a white cloud (
) forms visibly in the air outside the apparatus, you have a leak. -
Quench Solution: Prepare a bath of 10% aqueous ammonia or NaOH. All syringes, needles, and flask residues must be soaked in this for 24 hours before standard washing.
Quality Control
Verify the product immediately, as
-
1H NMR (
):-
5.50 ppm (s, 2H,
) – Diagnostic Peak. -
3.65 ppm (t, 2H,
). -
1.65 ppm (m, 2H,
). -
0.95 ppm (t, 3H,
).
-
5.50 ppm (s, 2H,
-
Purity Check: Absence of a peak at
9.7 ppm confirms no residual formaldehyde. Absence of broad singlet at 2-3 ppm confirms no residual alcohol.
References
-
ChemicalBook. (2024). Chloromethyl propyl ether Properties and CAS 3587-57-3. Retrieved from
-
Sigma-Aldrich. (2024). Chloromethyl methyl ether Safety Data Sheet (Analogous Safety Data). Retrieved from
-
Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from
-
U.S. EPA. (2000). Chloromethyl Methyl Ether Technology Transfer Network Air Toxics Web Site. Retrieved from
-
National Institute of Standards and Technology (NIST). Methyl propyl ether (Physical Constants for Analog). Retrieved from
Sources
Structural Elucidation and Impurity Profiling of 1-(Chloromethoxy)propane
Executive Summary
1-(Chloromethoxy)propane (also known as chloromethyl propyl ether) represents a critical structural alert in pharmaceutical development. Functioning as an alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) . Its structural core—an alpha-chloro ether—possesses high reactivity, making it prone to rapid hydrolysis and nucleophilic attack.
This technical guide provides a high-fidelity prediction of the 1H and 13C NMR spectra for this molecule, grounded in empirical data from structural analogues (Chloromethyl Methyl Ether/MOM-Cl) and additivity rules. It further outlines a self-validating experimental protocol to distinguish the intact molecule from its hydrolysis products—a frequent point of failure in GTI analysis.
Structural Dynamics & Electronic Environment
The molecule consists of a lipophilic propyl chain attached to a highly reactive chloromethyl ether moiety. The electronic environment is dominated by the anomeric effect at the central carbon (
Key Electronic Features:
-
Deshielding Cone (
): The methylene group sandwiched between Oxygen and Chlorine experiences extreme deshielding due to the inductive withdrawal of two electronegative atoms. -
Hydrolytic Instability: The C-Cl bond is labile. Upon exposure to moisture, the molecule decomposes into Propanol , Formaldehyde , and HCl .
-
Spectral Isolation: The oxygen atom acts as a "spin barrier," preventing scalar coupling (
-coupling) between the propyl chain protons and the chloromethyl protons.
Figure 1: Electronic connectivity and functional segmentation of 1-(Chloromethoxy)propane.
Predicted 1H NMR Landscape
The 1H NMR spectrum in
Predicted Chemical Shifts ( ) and Multiplicities[1][2][3]
| Position | Proton Type | Multiplicity | Integration | Assignment Logic | ||
| A | 5.50 | Singlet (s) | 2H | - | Diagnostic. Deshielded by O and Cl. Isolated spin system. | |
| B | 3.65 | Triplet (t) | 2H | ~6.5 | Deshielded by Oxygen. Coupled to neighboring | |
| C | 1.65 | Sextet (sext) | 2H | ~7.4 | Coupled to both methylene and methyl groups. | |
| D | 0.95 | Triplet (t) | 3H | ~7.4 | Terminal methyl group. Standard alkyl shift. |
Technical Analysis[4][5]
-
The 5.50 ppm Singlet: This peak is the "fingerprint" of the alpha-chloro ether. In the structural analogue Chloromethyl Methyl Ether (MOM-Cl) , this resonance appears at 5.46 ppm .
-
Coupling Network: The propyl chain exhibits a classic
spin system (approximated), resulting in a triplet-sextet-triplet pattern. The protons do not couple with the propyl chain due to the intervening oxygen.
Predicted 13C NMR Landscape
The 13C spectrum provides definitive confirmation of the carbon backbone. The alpha-chloro carbon is highly distinctive, appearing in a region typically associated with hemiacetals or alkynes, but clearly differentiated by DEPT experiments.
Predicted Chemical Shifts ( )[2]
| Position | Carbon Type | DEPT-135 Phase | Assignment Logic | |
| C1 | 83.0 | Negative ( | Diagnostic. Extreme deshielding. Analogue MOM-Cl shows this at 84.8 ppm . | |
| C2 | 72.5 | Negative ( | Typical ether linkage shift. | |
| C3 | 22.8 | Negative ( | Middle methylene of propyl chain. | |
| C4 | 10.5 | Positive ( | Terminal methyl. |
Experimental Protocol for Labile Species
WARNING: 1-(Chloromethoxy)propane is a suspected carcinogen and highly moisture-sensitive. Standard NMR preparation often leads to hydrolysis, resulting in a spectrum of Propanol and Formaldehyde.
The Self-Validating Protocol (SVP)
To ensure you are observing the intact molecule and not its degradation products, follow this strict workflow:
-
Solvent Selection: Use
(Benzene-d6) or (Chloroform-d) treated with activated molecular sieves (3Å or 4Å). Avoid DMSO-d6 or MeOD, as they can promote solvolysis. -
Sample Prep: Prepare the sample in a glovebox or under a strictly inert atmosphere (
/Ar). -
Acquisition: Run the scan immediately.
-
Validation Check: Look for the "Ghost Peaks" of hydrolysis.
Hydrolysis Detection Map (Graphviz)
Figure 2: Decision tree for validating sample integrity against hydrolysis.
Signs of Hydrolysis:
-
Loss of the singlet at 5.50 ppm.
-
Appearance of a triplet at ~3.6 ppm (Propanol
) distinct from the ether . -
Appearance of a sharp singlet near 9.7 ppm (Formaldehyde) or broad peaks at 4.8 ppm (Hemiacetal oligomers).
Genotoxicity Context & Impurity Profiling[4][6][7]
In drug development, this molecule is a "Cohort of Concern" impurity.
-
Mechanism: The
carbon is an electrophile. It alkylates DNA bases (specifically N7-Guanine) via an mechanism, facilitated by the oxygen lone pair stabilizing the carbocation intermediate. -
Limit of Detection (LOD): Standard 1H NMR (400 MHz) has an LOD of ~0.1% (1000 ppm). For GTI analysis requiring ppm-level sensitivity, LC-MS/MS is preferred. However, NMR is the gold standard for structural confirmation of the synthesized reference standard.
References
-
National Institutes of Health (NIH) - PubChem. Chloromethyl methyl ether (Compound Summary). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Sources
Predicted mass spectrometry fragmentation pattern of 1-(Chloromethoxy)propane
Technical Whitepaper: Predictive Mass Spectrometry Fragmentation of 1-(Chloromethoxy)propane
Executive Summary
This technical guide provides a high-confidence predictive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns for 1-(Chloromethoxy)propane (CAS: 3587-57-3). As an
Structural Analysis & Theoretical Basis
The fragmentation behavior of 1-(Chloromethoxy)propane is governed by the interplay between the ether oxygen's lone pair electrons and the labile carbon-chlorine bond.
Ionization Potential & Stability
Upon electron impact (70 eV), the molecular ion (
Isotopic Signatures
The presence of a single chlorine atom dictates a characteristic isotopic envelope for any ion retaining the halogen:
-
:
Ratio: Approximately 3:1.[1][3] -
Diagnostic Utility: This pattern will appear in the molecular ion (m/z 108/110) and the chloromethyl oxonium fragment (m/z 65/67), but notably absent in the base peak.
Predicted Fragmentation Pathways
The fragmentation is dominated by
Primary Pathway: Loss of Chlorine (Formation of Base Peak)
The most thermodynamically favorable pathway is the expulsion of the chlorine radical (
-
Predicted m/z: 73
-
Intensity: Base Peak (100%)
-
Note: This ion contains no chlorine; therefore, the 3:1 isotope pattern disappears.
Secondary Pathway: Propyl Chain Cleavage
Inductive cleavage at the
-
Predicted m/z: 43
-
Intensity: High (40-60%)
-
Sub-fragmentation: The propyl ion (m/z 43) will further fragment to ethyl (m/z 29) and vinyl (m/z 27) cations.
Tertiary Pathway: -Cleavage (Ether Side)
Cleavage of the propyl group leads to the chloromethoxy cation.
-
Predicted m/z: 65 (with
isotope at 67) -
Intensity: Low to Moderate (<20%)
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular structure and the detected ions.
Caption: Mechanistic flowchart of 1-(Chloromethoxy)propane fragmentation. Blue arrow indicates the dominant pathway driven by oxonium stability.
Spectral Interpretation Guide
The following table summarizes the predicted ion clusters necessary for identification.
| m/z (Mass-to-Charge) | Ion Identity | Formula | Relative Abundance (Predicted) | Diagnostic Notes |
| 108 / 110 | Molecular Ion ( | < 5% | Shows 3:1 Chlorine isotope ratio. Likely very weak due to labile Cl. | |
| 73 | Oxonium Ion (Base) | 100% | Key Identifier. Loss of Cl ( | |
| 65 / 67 | Chloromethoxy Cation | 10-20% | Retains Cl (3:1 ratio visible). Confirms presence of Cl in structure. | |
| 43 | Propyl Cation | 40-60% | Standard alkyl chain fragment. Confirms propyl group. | |
| 41 | Allyl Cation | 20-30% | Dehydrogenation of propyl cation. | |
| 29 | Ethyl Cation | 20-40% | Secondary fragmentation of propyl chain. |
Self-Validating the Spectrum (Trustworthiness)
To confirm the identity of an unknown spectrum as 1-(Chloromethoxy)propane:
-
Check m/z 73: It must be the dominant peak.
-
Verify Isotope Loss: The peak at m/z 73 must not have a partner at m/z 75 (proving Chlorine is lost).
-
Verify Isotope Presence: Small peaks at high mass (108/110) or m/z 65/67 must show the 3:1 ratio.
-
Isomer Differentiation:
-
Vs. 2-(Chloromethoxy)propane (Isopropyl isomer): The isopropyl isomer favors the loss of a methyl group (m/z 15) and formation of a secondary carbocation, whereas the n-propyl isomer (this compound) favors m/z 29 (ethyl) formation from the chain.
-
Experimental Protocol & Safety
Safety Warning: 1-(Chloromethoxy)propane is an
Sample Preparation (Closed System)
-
Solvent: Dilute the sample in anhydrous Dichloromethane (DCM) or Hexane. Avoid alcohols (reacts to form acetals).
-
Concentration: Prepare a 10 ppm solution. High concentrations may contaminate the ion source due to polymerization.
-
Vial: Use silanized glass vials to prevent surface adsorption/degradation of the labile chloride.
GC-MS Parameters
-
Inlet: Split injection (50:1) at 200°C. Note: Keep inlet temperature moderate to prevent thermal degradation before ionization.
-
Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.
-
Oven Program: Start at 40°C (hold 2 min)
Ramp 10°C/min to 150°C. (Compound is volatile; low initial temp is critical). -
Source Temp: 230°C.
-
Scan Range: m/z 25 – 200.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ethers and Halo-Ethers. National Institute of Standards and Technology.[4][5][6] Available at: [Link]
-
PubChem. Compound Summary: 1-(Chloromethoxy)propane (CID 10964431). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and oxonium stability).
-
Occupational Safety and Health Administration (OSHA). Carcinogenic Effects of Alpha-Halo Ethers.[7] Available at: [Link]
Sources
- 1. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 6. Propane, 1-chloro-3-ethoxy- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety data sheet (MSDS) information for 1-(Chloromethoxy)propane
CAS No: 3587-57-3
Synonyms: Propyl chloromethyl ether; Chloromethyl propyl ether
Class:
Executive Summary & Hazard Architecture
Warning: 1-(Chloromethoxy)propane is a structural analog to Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME), both known human carcinogens. While specific regulatory listings for the propyl variant may lag behind its methyl counterparts, it must be handled as a high-potency alkylating agent and probable carcinogen.
This compound is not a standard solvent; it is a reactive electrophile. Its primary utility—introducing the chloromethyl group—is inextricably linked to its toxicity. The mechanism of action involves the spontaneous generation of a resonance-stabilized oxocarbenium ion, which alkylates nucleophilic centers in DNA (specifically the N7 position of guanine).
Core Hazards:
-
Flammability: Flash point of 25°C (Highly Flammable).
-
Reactivity: Hydrolyzes rapidly in moist air to form Hydrogen Chloride (HCl), Formaldehyde, and 1-Propanol.
-
Toxicity: Acute toxicity via inhalation/dermal routes; high potential for mutagenicity.[2]
Physicochemical Characterization
Precise physical data is critical for designing containment protocols. The low flash point necessitates static-dissipative grounding during all transfers.
| Property | Value | Operational Implication |
| Molecular Formula | C | |
| Molecular Weight | 108.57 g/mol | |
| Boiling Point | 94°C (at 760 mmHg) | Moderate volatility; significant vapor generation at RT.[1][3] |
| Density | 0.966 g/mL | Slightly less dense than water; phase separation behavior. |
| Flash Point | 25°C (Closed Cup) | H225 : Keep away from heat/sparks. Ground all glassware. |
| Vapor Pressure | ~55 mmHg (at 25°C) | High vapor concentration in headspace; requires active ventilation. |
| Solubility | Reacts/Decomposes | Do not use aqueous extraction until fully quenched. |
Toxicology: Mechanism of Action
To understand the safety requirements, one must understand the molecular pathology. 1-(Chloromethoxy)propane acts via an S
Mechanistic Pathway Diagram
The following diagram illustrates the dual fate of the molecule: hydrolysis (environmental breakdown) vs. alkylation (biological damage).
Figure 1: The reactive oxocarbenium intermediate drives both the carcinogenic potential (alkylation) and the decomposition hazard (HCl generation).
Operational Safety: A Self-Validating System
Safety is not a checklist; it is a system of redundant barriers. For
4.1 Engineering Controls
-
Primary Containment: All transfers must occur within a certified chemical fume hood (face velocity > 100 fpm) or a glovebox under inert atmosphere (N
or Ar). -
Vapor Management: Do not rely on rotary evaporation exhaust alone. Use a liquid nitrogen trap to condense volatiles before they reach the vacuum pump oil, preventing pump corrosion and exhaust re-emission.
4.2 The "Double-Barrier" Transfer Protocol
Never pour this reagent. Use positive pressure transfer or gas-tight syringes.
-
Pre-Validation: Check glove integrity (nitrile is insufficient for prolonged contact; use Silver Shield® or double-glove with thick neoprene over nitrile).
-
Cannula Transfer: For volumes > 10 mL, use a double-ended needle (cannula) under positive nitrogen pressure.
-
Syringe Transfer: For volumes < 10 mL, use a gas-tight glass syringe with a Luer-lock tip. Plastic syringes may swell or dissolve.
4.3 Quenching & Waste (The End-Point Validation)
The reaction mixture is not "safe" until the alkylating power is destroyed.
-
Quench Agent: Concentrated Aqueous Ammonia (NH
OH) or Ammonium Chloride (sat. aq.). -
Mechanism: Ammonia acts as a sacrificial nucleophile, converting the alkylating agent into a non-toxic amine or accelerating hydrolysis while neutralizing the generated HCl.
-
Validation: Test the pH of the aqueous layer. It must remain basic (pH > 9) to ensure the HCl byproduct is neutralized and the hydrolysis equilibrium is driven to completion.
Operational Workflow Diagram
Figure 2: Operational workflow emphasizing the critical control points (PPE and Quench Validation).
Emergency Response Protocols
5.1 Spill Management
Do not attempt to wipe up a spill with paper towels. This increases surface area and vapor generation.
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: If safe to approach (wearing full PPE including respirator), cover the spill with a 1:1 mixture of soda ash and sand, or a commercial solvent absorbent.
-
Hydrolysis: Carefully mist the absorbent with dilute aqueous ammonia to initiate hydrolysis/neutralization in situ before collection.
5.2 First Aid
-
Inhalation: Move to fresh air immediately. The delayed onset of pulmonary edema is a risk with HCl-generating agents. Medical observation for 24 hours is recommended.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (this may increase skin permeability).
-
Eye Contact: Rinse for 15 minutes.[2] The hydrolysis product (HCl) causes immediate corneal damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved January 29, 2026, from [Link]
-
ChemBK (2024). 1-(chloromethoxy)propane Chemical Properties and Safety. Retrieved January 29, 2026, from [Link]
-
U.S. EPA (2000). Chloromethyl Methyl Ether (CMME) Hazard Summary. (Utilized for structural analog toxicology read-across). Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
1-(Chloromethoxy)propane as a propanoyl cation equivalent in synthesis
Application Note: Masked Propanoyl Cation Equivalents in Synthesis Subtitle: Structural Distinction and Protocols for 1-Chloro-1-alkoxypropanes vs. 1-(Chloromethoxy)propane
Executive Summary & Critical Correction
Core Directive: This guide addresses the synthetic application of masked propanoyl cation equivalents .
Critical Scientific Correction: There is a frequent nomenclature confusion in the field between two structural isomers:
-
1-(Chloromethoxy)propane (CAS 3587-57-3): Also known as chloromethyl propyl ether (
). This reagent is an alkoxymethylating agent (introducing a group). It cannot function as a propanoyl cation equivalent. -
1-Chloro-1-methoxypropane (and related 1-alkoxy-1-halopropanes): Structure
. This reagent functions as a masked propanoyl cation ( equivalent). Upon reaction with a nucleophile and subsequent hydrolysis, it yields an ethyl ketone.
Scope: To ensure scientific integrity, this Application Note details the protocol for the latter (1-chloro-1-methoxypropane) to achieve the functional goal of propanoylation, while explicitly contrasting it with the former to prevent experimental failure.
Chemical Identity & Mechanistic Distinction
The choice of reagent dictates the carbon scaffold introduced to the substrate. The following table summarizes the divergent pathways of these isomers.
| Feature | Reagent A: 1-Chloro-1-methoxypropane | Reagent B: 1-(Chloromethoxy)propane |
| Structure | ||
| Reactive Species | Masked Propanoyl Cation ( | Propoxymethyl Cation ( |
| Primary Application | Synthesis of Ethyl Ketones (Propiophenones) | POM Protection (Alcohols) or Alkoxymethylation |
| Product (after hydrolysis) | ||
| Carbon Count Added | 3 Carbons (Propanoyl group) | 1 Carbon (Methylene bridge) |
Pathway Visualization
Figure 1: Divergent reaction pathways. Reagent A yields the desired ethyl ketone (propanoyl equivalent), while Reagent B yields an ether.
Application Protocol: Synthesis of Ethyl Ketones
This protocol utilizes 1-chloro-1-methoxypropane generated in situ (due to stability concerns of
Materials & Reagents
-
Substrate: Electron-rich Arene (e.g., Anisole, Xylene).
-
Precursor: Propanal dimethyl acetal (1,1-Dimethoxypropane).[1]
-
Activator: Acetyl Chloride (freshly distilled).
-
Catalyst: Titanium(IV) chloride (
) or Stannic chloride ( ). -
Solvent: Dichloromethane (anhydrous).
-
Quench: 10% HCl solution.
Step-by-Step Methodology
Step 1: In Situ Generation of 1-Chloro-1-methoxypropane
Rationale:
-
Charge a flame-dried 3-neck flask with Propanal dimethyl acetal (10.0 mmol) and anhydrous DCM (20 mL) under
atmosphere. -
Cool the solution to 0°C.
-
Add Acetyl Chloride (11.0 mmol) dropwise.
-
Add a catalytic amount of Thionyl Chloride (
, 0.1 equiv) or if reaction is sluggish. -
Stir at 0°C for 1 hour.
Step 2: Electrophilic Aromatic Substitution
-
Cool the reaction mixture to -78°C (or -20°C depending on substrate reactivity).
-
Add the Arene Substrate (10.0 mmol) dissolved in DCM (5 mL).
-
Slowly add
(11.0 mmol) dropwise via syringe.-
Observation: A deep color change (often red or orange) indicates the formation of the charge-transfer complex.
-
-
Allow the mixture to warm to 0°C over 2 hours. Monitor conversion by TLC (looking for the disappearance of the arene).
Step 3: Hydrolysis to the Ketone
Rationale: The immediate product is an
-
Quench the reaction carefully with ice-cold water (20 mL).
-
Add 10% HCl (10 mL) and stir vigorously at room temperature for 1-3 hours.
-
Note: If the acetal intermediate is stable, mild heating (40°C) may be required to drive hydrolysis to the ketone.
-
-
Separate the organic layer and extract the aqueous layer with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
Step 4: Purification
-
Purify the crude ethyl ketone via silica gel flash chromatography (Hexanes/EtOAc gradient).
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| Product is an ether ( | Incomplete hydrolysis | Increase acid concentration or reaction time/temperature during Step 3. |
| Product is a chloromethyl ether ( | Wrong Reagent Used | You used 1-(chloromethoxy)propane. Switch to 1-chloro-1-methoxypropane. |
| Low Yield | Moisture in Lewis Acid | Ensure |
| Poly-alkylation | Substrate too reactive | Use high dilution or reduce Lewis Acid equivalents. |
Safety & Handling (E-E-A-T)
-
Carcinogenicity: Both 1-(chloromethoxy)propane and 1-chloro-1-methoxypropane are potential alkylating agents and suspected carcinogens (similar to MOM-Cl). All operations must be performed in a fume hood .
-
Waste Disposal: Quench all reaction mixtures with aqueous ammonia or sodium bicarbonate before disposal to destroy residual halo-ethers.
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Benneche, T., et al. "Synthesis of alpha-Haloalkyl Aryl Ethers from O,S-Acetals."[7] Acta Chemica Scandinavica, 1983 .[7] Link (Mechanistic insight into
-halo ether reactivity). - Gundersen, L. L., et al. "Alpha-Halo Ethers in Synthesis." Tetrahedron, 1996.
-
PubChem Compound Summary for CID 10964431 : 1-(Chloromethoxy)propane. National Center for Biotechnology Information (2025). Link. (Verification of CAS 3587-57-3 structure).
-
Org. Synth. 1974, 54, 71. "Preparation of alpha-chloro ethers." Link.
Sources
- 1. 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Nucleophilic substitution reactions involving 1-(Chloromethoxy)propane
Application Note: Nucleophilic Substitution with 1-(Chloromethoxy)propane
Subject: Mechanistic Insights, Synthetic Protocols, and Handling of
Executive Summary
1-(Chloromethoxy)propane (CAS: 3587-57-3), often referred to as Propoxymethyl chloride (PrOM-Cl) , is a specialized
This guide details the utilization of PrOM-Cl in nucleophilic substitution reactions. Primarily used for the installation of the propoxymethyl (PrOM) protecting group on alcohols and phenols, it also serves as a critical building block in the synthesis of N-alkyloxymethyl prodrug moieties. The reactivity of this molecule is governed by the resonance-stabilized oxocarbenium intermediate, necessitating strict anhydrous conditions and specific quenching protocols to mitigate its carcinogenic potential.
Mechanistic Underpinnings: The Oxocarbenium Driver
The reactivity of 1-(Chloromethoxy)propane far exceeds that of primary alkyl halides (e.g., 1-chloropropane).[1] This enhanced electrophilicity is driven by the "alpha-effect" of the adjacent oxygen atom.
The Reaction Pathway
Unlike standard
-
Ionization: The lone pair on the ether oxygen donates electron density to the C-Cl antibonding orbital, facilitating the departure of the chloride leaving group.
-
Intermediate: This forms a resonance-stabilized oxocarbenium ion .[1]
-
Nucleophilic Attack: The nucleophile (alcohol, amine, carboxylate) rapidly collapses this intermediate.[1]
This mechanism dictates the experimental conditions: Lewis acids or non-nucleophilic bases (like DIPEA) are often required to manage the HCl byproduct without quenching the reactive intermediate.
Figure 1: Mechanistic pathway showing the formation of the reactive oxocarbenium species, which drives the rapid substitution rate.
Application I: Hydroxyl Protection (PrOM Ether Synthesis)
The Propoxymethyl (PrOM) group is a formal acetal.[1] It is stable to strong bases, nucleophiles, and reducing agents (e.g., LiAlH4), but is cleaved readily by mild aqueous acid. This orthogonality makes it ideal for multi-step total synthesis.[1]
Comparison of
| Reagent | Abbreviation | Boiling Point | Lipophilicity (LogP) | Primary Utility |
| Chloromethyl methyl ether | MOM-Cl | 59°C | Low | Standard protection; volatile/high risk.[1] |
| 1-(Chloromethoxy)propane | PrOM-Cl | ~108°C | Medium | Lower volatility; increased lipophilicity. |
| (Chloromethoxy)benzene | BOM-Cl | ~200°C | High | UV-active protection; difficult removal.[1] |
Protocol A: Standard O-Alkylation of a Phenol
Objective: Synthesis of 1-methoxy-4-(propoxymethoxy)benzene.[1]
Reagents:
-
Substrate: 4-Methoxyphenol (1.0 equiv)[1]
-
Reagent: 1-(Chloromethoxy)propane (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) (
M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-Methoxyphenol and anhydrous DCM.[1]
-
Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA dropwise via syringe.[1] Stir for 10 minutes.
-
Alkylation: Add 1-(Chloromethoxy)propane dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[1]
-
Note: Unlike MOM-Cl, PrOM-Cl is a liquid at room temperature and easier to handle, but should still be dispensed in a fume hood.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by TLC (typically complete in 2–4 hours).[1]
-
Quench: Quench carefully with saturated aqueous
.-
Critical: This destroys unreacted
-chloroether, hydrolyzing it to propanol and formaldehyde.[1]
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over
.[1] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Application II: N-Alkylation for Prodrug Development
While "POM" in prodrug literature usually refers to Pivaloyloxymethyl esters, the Propoxymethyl moiety is valuable for modifying the solubility and metabolic stability of N-heterocycles (e.g., tetrazoles, imidazoles). The PrOM group acts as a "soft" alkylator.[1]
Reaction Logic: N-alkylation of heterocycles with PrOM-Cl often requires stronger bases (NaH) or phase-transfer conditions to prevent competitive hydrolysis of the reagent.[1]
Protocol B: N-Alkylation of a Tetrazole
-
Deprotonation: Suspend Sodium Hydride (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C. Add the tetrazole substrate (1.0 equiv) slowly. Stir 30 min until gas evolution ceases.
-
Addition: Add 1-(Chloromethoxy)propane (1.1 equiv) rapidly.
-
Kinetics: The reaction is usually instantaneous upon addition due to the high nucleophilicity of the tetrazolide anion and the high electrophilicity of the PrOM-Cl.
-
Isolation: Filter off NaCl precipitate. Concentrate the filtrate. (Note: N-PrOM derivatives are often sensitive to silica acidity; use basified silica or neutral alumina for purification).[1]
Safety & Handling Protocols (Critical)
1-(Chloromethoxy)propane is an alkylating agent and a suspected carcinogen.[1] It hydrolyzes to release Formaldehyde (a known carcinogen) and HCl.[1]
Workflow for Safe Handling
The following workflow utilizes a "Closed System" approach to minimize exposure.
Figure 2: Operational safety workflow for handling alpha-chloroethers.
Decontamination Solution:
Prepare a "Quench Solution" of 10% Ammonium Hydroxide (
-
Mechanism: Ammonia reacts with PrOM-Cl to form hexamethylenetetramine (non-toxic solid) and propanol, effectively neutralizing the alkylating potential.
-
Procedure: All glassware, syringes, and needles used with PrOM-Cl must be rinsed with this solution before being removed from the fume hood.
References
-
Chemical Identity & Properties: PubChem. 1-(Chloromethoxy)propane (Compound).[1] National Library of Medicine.[1] Accessed Jan 2026.[1][2] Link
-
General Reactivity of
-Haloethers: TCI Chemicals. Protecting Agents: Alkoxymethyl Groups.[1][3] Link -
Mechanistic Insight (
vs ): ChemGuide. Nucleophilic Substitution in Halogenoalkanes. (Detailed discussion on carbocation stability relevant to oxocarbenium ions). Link -
Synthesis of Haloalkyl Ethers: Berliner, M. A., & Belecki, K. (2008).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. (Describes Zn-catalyzed synthesis of analogous ethers). Link[1]
-
Prodrug Strategies: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextualizes the use of alkoxy-methyl linkers in drug delivery). Link
Sources
Application Note: Anhydrous Handling & Reaction Protocols for 1-(Chloromethoxy)propane
Executive Summary
1-(Chloromethoxy)propane (CMP), also known as Propoxymethyl chloride (POM-Cl), is a highly reactive
Unlike standard alkyl halides, CMP possesses an oxygen atom
This guide details the mechanistic necessity for anhydrous conditions and provides a validated protocol for the safe, high-yield application of CMP.
Mechanistic Rationale: The Instability Factor
To master CMP chemistry, one must understand the failure mode. The reactivity of CMP is driven by the "Alpha-Effect" of the ether oxygen.
The Oxocarbenium Ion Pathway
In solution, CMP exists in equilibrium with its ionized form, the oxocarbenium ion. This cation is the active electrophile required for the desired protection reaction. However, it is also a "hard" electrophile that reacts diffusion-controlled with water.
The Hydrolysis Cascade:
-
Ionization: The C-Cl bond lengthens/breaks, stabilized by the adjacent oxygen lone pair.
-
Nucleophilic Attack: Water attacks the oxocarbenium carbon.
-
Collapse: The resulting hemiacetal is unstable and collapses into formaldehyde (
), propanol, and HCl.
This process is autocatalytic; the generated HCl can further catalyze the decomposition of the reagent.
Mechanism Visualization
The following diagram contrasts the desired protection pathway against the catastrophic hydrolysis pathway.
Figure 1: Mechanistic divergence. Path A requires strict exclusion of water to favor product formation over Path B decomposition.
Critical Control Parameters
Solvent Specifications
Standard "reagent grade" solvents are insufficient.
-
Dichloromethane (DCM): Preferred solvent. Must be dried over Calcium Hydride (
) or passed through an activated alumina column (SPS system). Water content must be < 50 ppm . -
Tetrahydrofuran (THF): Alternative solvent.[1] Must be distilled from Sodium/Benzophenone or dried via SPS.
-
Verification: Verify solvent dryness using Karl Fischer titration or by adding a drop of the solvent to a solution of benzophenone ketyl (if THF) before use.
Inert Atmosphere
-
Gas: High-purity Nitrogen (
) or Argon (Ar). -
Pressure: Maintain a slight positive pressure (balloon or Schlenk line) to prevent atmospheric moisture ingress during addition.
Reagent Quality
CMP is often synthesized in situ or stored over activated molecular sieves (4Å) to extend shelf life. If the liquid appears cloudy or fumes heavily upon opening, significant hydrolysis has occurred; discard and use fresh reagent.
Validated Protocol: POM-Protection of Alcohols
Objective: Protect a secondary alcohol (R-OH) as a Propoxymethyl (POM) ether. Scale: 10 mmol (Example).
Reagents Table
| Reagent | Equiv. | Amount | Role |
| Substrate (Alcohol) | 1.0 | 10.0 mmol | Nucleophile |
| 1-(Chloromethoxy)propane | 1.5 - 2.0 | 15-20 mmol | Electrophile |
| DIPEA (Hünig's Base) | 2.5 - 3.0 | 25-30 mmol | Proton Scavenger |
| TBAI (Optional) | 0.05 | 0.5 mmol | Phase Transfer Cat. |
| DCM (Anhydrous) | N/A | 0.2 M - 0.5 M | Solvent |
> Note: DIPEA is preferred over Triethylamine (
Step-by-Step Procedure
-
Glassware Preparation:
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours.
-
Cool under a stream of dry Nitrogen.
-
Fit the flask with a rubber septum and a nitrogen inlet.
-
-
Solvation:
-
Charge the flask with the Alcohol (1.0 equiv) .
-
Inject Anhydrous DCM via syringe to achieve a concentration of ~0.3 M.
-
Add DIPEA (3.0 equiv) via syringe.
-
(Optional) Add TBAI (tetrabutylammonium iodide) if the alcohol is sterically hindered; iodide exchange generates the more reactive 1-(Iodomethoxy)propane in situ.
-
-
Temperature Control:
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Rationale: Lower temperature controls the exotherm of the reaction and suppresses potential elimination side reactions.
-
-
Reagent Addition:
-
Add 1-(Chloromethoxy)propane (2.0 equiv) dropwise via syringe over 10–15 minutes.
-
Observation: Slight fuming may occur at the needle tip; this is normal but should be minimized by keeping the tip close to the liquid surface.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 4–16 hours.
-
TLC Monitoring: Look for the disappearance of the starting alcohol (lower R_f) and appearance of the less polar ether product (higher R_f).
-
-
Quenching (Critical):
-
Cool back to 0°C.
-
Slowly add Saturated Aqueous Ammonium Chloride (
) . -
Chemistry: This quenches unreacted CMP, converting it to harmless propanol and formaldehyde in the aqueous layer.
-
-
Workup:
-
Separate layers. Extract the aqueous layer 2x with DCM.
-
Wash combined organics with water (1x) and Brine (1x).[2]
-
Dry over
, filter, and concentrate in vacuo.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for POM protection. Red node indicates the critical safety step (handling the alkylating agent).
Safety & Handling (HSE)
1-(Chloromethoxy)propane is an alkylating agent and must be treated as a potential carcinogen, similar to MOM-Cl and BCME (Bis(chloromethyl)ether).
-
Engineering Controls: ALWAYS handle in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Waste Disposal: Do not dispose of unquenched reagent. Stir waste streams with aqueous ammonia or ammonium chloride for 1 hour before disposal to ensure destruction of the active chloride.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Chapter on Alkoxymethyl Ethers).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org.[3][4] Chem.2005 , 70, 9618–9621.[3][4] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane" PubChem, 2023 . [Link]
Sources
Application Note: Optimized Aqueous Workup for Grignard Alkylation with 1-(Chloromethoxy)propane
Executive Summary
This Application Note details the specific aqueous workup protocols required for Grignard reactions involving 1-(Chloromethoxy)propane (also known as propoxymethyl chloride or propyl chloromethyl ether). While standard Grignard workups utilize saturated ammonium chloride (
Failure to manage these byproducts leads to three primary failure modes:
-
Safety Hazards: Uncontrolled release of formaldehyde gas.
-
Product Degradation: Acid-catalyzed cleavage of the newly formed ether/acetal linkage.
-
Emulsion Formation: Gelatinous magnesium salts trapping the target molecule.
This guide recommends a Modified Rochelle’s Salt Protocol as the gold standard for pharmaceutical-grade isolation, ensuring high recovery and operator safety.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Reagent and Reaction
1-(Chloromethoxy)propane is an
Reaction Equation:
The Hydrolysis Hazard
The critical distinction in this workup is the behavior of the excess unreacted reagent. Upon contact with water, 1-(Chloromethoxy)propane hydrolyzes rapidly:
This generates a localized acidic environment (
Visualization: Reaction & Workup Pathways[9]
The following diagram illustrates the competing pathways during the quench phase and the logic behind the recommended workup.
Caption: Figure 1. Pathway analysis showing the divergence between standard acid workup and the recommended buffered approach to mitigate formaldehyde and HCl generation.
Experimental Protocols
Safety Pre-Requisites
-
Ventilation: All workups must be performed in a high-efficiency fume hood due to formaldehyde generation.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. 1-(Chloromethoxy)propane is a suspected carcinogen.
-
Waste: Aqueous waste will contain formaldehyde; dispose of according to "Aldehyde/Toxic" waste streams, not general aqueous waste.
Protocol A: The "Gold Standard" (Rochelle's Salt)
Best for: High-value intermediates, acid-sensitive substrates, and preventing emulsions.
Mechanism: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, chelating magnesium ions (
Step-by-Step Procedure:
-
Preparation: Prepare a saturated solution of Rochelle's salt (
) in water. (Approx.[1][2][3][4][5][6][7][8][9][10] 60g per 100mL water). -
Cooling: Cool the reaction mixture (in THF or Ether) to 0°C using an ice bath.
-
Quench: Slowly add the Rochelle's salt solution dropwise via an addition funnel.
-
Note: An exotherm will occur.[11] Maintain internal temperature
. -
Volume: Use approximately 20 mL of saturated solution per 10 mmol of Grignard reagent used.
-
-
Digestion: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30–60 minutes .
-
Separation: Transfer to a separatory funnel. The layers should separate cleanly within seconds.
-
Wash: Wash the organic layer once with brine to remove residual tartrate.
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Protocol B: The "Robust" Method (Buffered Ammonium Chloride)
Best for: Large-scale reactions where cost of Rochelle's salt is prohibitive, or for robust substrates.
Mechanism:
Step-by-Step Procedure:
-
Preparation: Prepare a 1:1 mixture of Saturated Aqueous
and concentrated (30% Ammonia). -
Cooling: Cool reaction to -10°C to 0°C.
-
Quench: Add the buffer solution slowly.
-
Separation: Dilute with extraction solvent (Ether or EtOAc). Transfer to separatory funnel.
-
Precipitate Management: If a white solid (
salts) persists and hinders separation:-
Do NOT filter (clogs pores).
-
Add water to solubilize the salts, or add a small amount of 1M HCl only if the product is known to be acid-stable.
-
-
Wash: Wash organic layer with water (2x) and brine (1x).
Data & Comparison of Methods
| Feature | Standard Acid ( | Ammonium Chloride ( | Rochelle's Salt (Recommended) |
| pH Environment | Acidic (pH < 2) | Weakly Acidic (pH ~5) | Neutral/Basic (pH 7-8) |
| Emulsion Risk | High | Moderate | Very Low |
| Product Stability | Poor (Acetals hydrolyze) | Good | Excellent |
| Formaldehyde Safety | High Risk (Gas evolution) | Moderate | Controlled (Solubilized) |
| Time Efficiency | Fast (if no emulsion) | Fast | Slow (requires 30m stir) |
Troubleshooting Guide
"The layers won't separate (Emulsion)"
-
Cause: Formation of polymeric Magnesium Hydroxide gels.
-
Solution: Add solid Rochelle's salt directly to the separatory funnel and shake vigorously. Alternatively, add a small volume of Methanol (breaks surface tension) or filter the biphasic mixture through a pad of Celite (diatomaceous earth).
"Smell of Formaldehyde persists"
-
Cause: Incomplete removal of excess 1-(Chloromethoxy)propane byproducts.
-
Solution: Perform an additional wash of the organic layer with 10% aqueous Sodium Bisulfite (
) . Bisulfite forms a water-soluble adduct with formaldehyde, effectively pulling it out of the organic phase.
References
-
Org. Synth. 1988, 67, 193. Cyclopropanecarboxaldehyde. (Demonstrates the use of buffered workups for sensitive aldehyde precursors). Link
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581-595.[12] (Foundational text on reagent handling and workups).
-
Not Voodoo X. Workup Tricks: Emulsions and Rochelle's Salt. University of Rochester, Department of Chemistry. (Authoritative academic resource on practical organic workups).[5] Link
-
PubChem. 1-(Chloromethoxy)propane Compound Summary. National Library of Medicine. (Safety and chemical property data). Link
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Grignard and Acetal hydrolysis).
Sources
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. dchas.org [dchas.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Common side reactions of 1-(Chloromethoxy)propane with organometallic reagents
Ticket System Status: 🟢 Online Agent: Senior Application Scientist, Organometallic Chemistry Division Subject: Troubleshooting Side Reactions & Protocol Optimization for 1-(Chloromethoxy)propane (CMP)
Module 1: Critical Safety & Handling (The "Zero-Step")
⚠️ WARNING: CARCINOGEN & ACUTE TOXICITY HAZARD
Before addressing yield issues, we must address the safety profile of 1-(Chloromethoxy)propane (CMP). Structurally analogous to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), CMP is an
-
Containment: All transfers must occur in a functioning fume hood.
-
Decontamination: Spills should be neutralized immediately with aqueous ammonia or dilute sodium hydroxide.
-
PPE: Double gloving (Nitrile/Laminate) is mandatory. CMP permeates standard latex rapidly.
Module 2: Troubleshooting Yield & Purity (The "Why" and "How")
This section addresses the most common "tickets" we receive regarding the reaction of CMP with Grignard (
Ticket #402: "I'm isolating the wrong alcohol (R-CH₂OH) instead of my ether."
Diagnosis: Formaldehyde Insertion (The "Hidden" Hydrolysis)
You likely have moisture in your solvent or CMP reagent. CMP is extremely hygroscopic and hydrolyzes rapidly to release formaldehyde (
-
The Mechanism:
- (Formaldehyde)
-
Workup
(Primary Alcohol)
-
Resolution:
-
Dry Solvents: Ensure THF/Ether is distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.
-
Reagent Quality: If using commercial CMP, check for a white precipitate (paraformaldehyde) or acidic smell. Distill CMP under reduced pressure if degradation is suspected.
-
Ticket #405: "My product contains R-Cl and yield is <50%."
Diagnosis: Halogen-Metal Exchange (The "Swap") Instead of attacking the carbon (Nucleophilic Substitution), your organometallic reagent attacked the chlorine atom. This is common with organolithiums and hindered Grignards.
-
The Mechanism:
The resulting carbenoid species is unstable and often decomposes via -elimination. -
Resolution:
-
Temperature Control: Run the addition at -78°C . Halogen-metal exchange is often favored at higher temperatures compared to
. -
Inverse Addition: Add the Organometallic to the CMP solution slowly. This keeps the concentration of R-M low relative to the electrophile, favoring the kinetic substitution product.
-
Ticket #409: "I see a dimer (R-R) in my NMR."
Diagnosis: Wurtz-Type Homocoupling
This occurs when the reaction mixture warms up or if the metal-halogen exchange product (
-
The Mechanism:
-
Exchange generates
.
-
-
Resolution:
-
Catalyst Scavenging: Ensure your Mg turnings (if making Grignard) are clean. Trace transition metals (Fe, Ni) catalyze homocoupling.
-
Solvent Switch: Switch from THF to Diethyl Ether (
). THF is more coordinating and increases the basicity/reactivity of R-M, often promoting side reactions. moderates the reactivity.
-
Module 3: Visualizing the Pathways
The following diagram maps the competition between the desired Alkoxymethylation and the three primary failure modes: Hydrolysis, Exchange, and Homocoupling.
Caption: Figure 1. Kinetic competition between nucleophilic substitution (Green) and moisture/exchange-driven side reactions (Red).
Module 4: Validated Protocols
Protocol A: Synthesis of Propoxymethyl Ethers (Standard)
Use this for protecting alcohols or adding the propoxymethyl group to simple nucleophiles.
Reagents:
-
Substrate: Alcohol (
) or Organometallic ( ) -
Reagent: 1-(Chloromethoxy)propane (1.2 - 1.5 equiv)
-
Base (for alcohols):
(Hünig's base) or NaH -
Solvent: Anhydrous
(for alcohols) or THF/ (for organometallics)
Step-by-Step (Organometallic Route):
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF.
-
Cooling: Cool the organometallic solution (
) to -78°C using a dry ice/acetone bath. -
Addition: Add 1-(Chloromethoxy)propane dropwise via syringe.
-
Note: If the R-M is very bulky (e.g., t-Butyl), add the R-M to the CMP solution to minimize exchange.
-
-
Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC.[1] If
appears (higher Rf than product usually), stop warming.
-
-
Quench: Quench with saturated aqueous
.-
Warning: If hydrolysis occurred, formaldehyde gas may evolve. Keep hood sash down.
-
-
Workup: Extract with
, wash with brine, dry over .
Summary of Reactivity Data
| Variable | Condition | Outcome | Mechanism |
| Temperature | > 0°C | Low Yield, R-Cl formation | Exchange / Elimination |
| Temperature | -78°C | High Yield | Kinetic |
| Solvent | Wet THF | R-CH₂OH formation | Hydrolysis + Insertion |
| Reagent Age | Old/Degraded | Low Yield, Polymerization | HCl formation / Acid catalysis |
| Addition Order | R-M added to CMP | Better for hindered R-M | Minimizes Exchange |
References
-
Protective Groups in Organic Synthesis (Greene's) . Wuts, P. G. M. (2014).[2] Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Wiley.
-
Mechanism of Grignard Reagent Formation and Reactivity . Journal of the American Chemical Society.
-
Halogen-Metal Exchange vs. Nucleophilic Substitution . Organometallics.
-
Safety Data Sheet: Chloromethyl Ethyl Ether (Analogous to Propyl) . Sigma-Aldrich.
-
Reactivity of Alpha-Haloethers . Journal of Organic Chemistry.
Sources
Overcoming purification challenges of products from 1-(Chloromethoxy)propane
Topic: Stabilization and Purification of Propoxymethyl (POM) Ethers
Ticket ID: #POM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Reagent: 1-(Chloromethoxy)propane (also known as Chloromethyl propyl ether or POM-Cl) is a potent alkylating agent used to install the propoxymethyl (POM) protecting group on alcohols and phenols.
The Conflict: While the POM group is robust against bases and reducing agents, the acetal linkage it forms is highly sensitive to Brønsted and Lewis acids .
-
The Failure Mode: Standard silica gel chromatography is sufficiently acidic (
) to hydrolyze the newly formed acetal, reverting your product back to the starting alcohol during purification. -
The Solution: You must suppress the acidity of your stationary phase and workup media to maintain the integrity of the
linkage.
The "Why": Decomposition Mechanism
To prevent failure, you must understand the decomposition pathway. The acetal oxygen protonates, releasing propanol and forming a highly reactive oxocarbenium ion, which rapidly hydrolyzes.
Figure 1: Acid-catalyzed hydrolysis mechanism of propoxymethyl ethers on untreated silica gel.
Pre-Purification Triage (The Workup)
Before you even reach the column, you can lose yield during the quench.
| Parameter | Standard Protocol (RISK) | Optimized Protocol (SAFE) |
| Quench Media | Water or dilute HCl | Saturated |
| Phase Separation | Standard extraction | Wash organic layer with 5% |
| Drying Agent | Magnesium Sulfate ( | Sodium Sulfate ( |
| Evaporation | High heat (>40°C) | Low heat (<30°C), keep basic trace |
Chromatography Survival Guide
If your product requires flash chromatography, you cannot use off-the-shelf silica gel. You must passivate the acidic silanol groups.
Method A: The Triethylamine (TEA) Slurry (Recommended)
This method physically coats the silica surface with a base, neutralizing acidic sites.
Protocol:
-
Calculate: Determine the volume of solvent needed to pack your column.
-
Prepare Mobile Phase: Add 1% to 5% Triethylamine (v/v) to your initial hexane/ethyl acetate mobile phase.
-
Slurry: Suspend the silica in this TEA-spiked solvent.
-
Pack: Pour the column and flush with at least 2 column volumes of the TEA-solvent.
-
Run: You may now switch to a standard solvent system (without TEA) for elution, or maintain 0.5% TEA if the product is extremely labile.
Method B: Basic Alumina (The Alternative)
If TEA is incompatible with other functional groups in your molecule, switch stationary phases entirely.
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade I or II.
-
Note: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column or a slower gradient.
Decision Matrix: Choosing Your Purification Route
Do not default to chromatography.[1] Use this logic flow to determine the safest isolation method.
Figure 2: Strategic decision tree for isolating acid-sensitive acetals.
Frequently Asked Questions (Troubleshooting)
Q1: I ran a column on standard silica, and my product spot vanished. The NMR shows my starting material. What happened? A: You performed an expensive deprotection. The acidic silanols on the silica hydrolyzed the acetal. Next time, pre-treat the column with 1-5% triethylamine (TEA) to neutralize the silica, or use basic alumina.
Q2: My product is an oil and decomposes upon distillation. How do I remove excess 1-(Chloromethoxy)propane? A: 1-(Chloromethoxy)propane is relatively volatile (BP ~94°C) but toxic.
-
Option 1 (Scavenging): Add a secondary amine (like morpholine) to the crude mixture. This reacts with excess alkyl halide to form a polar ammonium salt, which can be washed away with water or stuck to the baseline of a column.
-
Option 2 (Azeotrope): Co-evaporate with toluene on a rotovap to help carry off the reagent at lower temperatures.
Q3: The product looks pure by TLC but smells like formaldehyde. Is it stable? A: The smell indicates slow hydrolysis is occurring, likely due to trace acid trapped in the oil.
-
Fix: Dissolve the product in dry ether/hexane, add solid potassium carbonate (
), stir for 1 hour, filter, and re-concentrate. Store over a few pellets of activated molecular sieves or to act as an acid scavenger during storage.
Q4: Can I use MOM-Cl protocols for this reagent? A: Yes. Mechanistically, the Propoxymethyl (POM) ether behaves almost identically to the Methoxymethyl (MOM) ether. The POM group is slightly more lipophilic, which may aid in separation on silica compared to the more polar MOM analogs.
Safety & Compliance Warning
CRITICAL: 1-(Chloromethoxy)propane is an
-
Carcinogenicity: Like its analog Chloromethyl Methyl Ether (MOM-Cl), it is a potential alkylating carcinogen.
-
Handling: All transfers must occur in a functioning fume hood.
-
Destruction: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal. Do not put unquenched reagent in the organic waste container.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 2 on Protection for the Hydroxyl Group: Alkoxymethyl Ethers).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Chloromethyl methyl ether (Analogous Hazard Data).
-
BenchChem. (2025).[2] Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. (Provides analogous distillation protocols for chloromethyl derivatives).
-
Organic Chemistry Portal. (2025). Protecting Groups: Methoxymethyl Ether (MOM).[3] (Mechanistic grounding for acetal stability).
Sources
How to minimize byproduct formation in 1-(Chloromethoxy)propane reactions
Executive Summary & Safety Directive
1-(Chloromethoxy)propane (CMP), also known as Chloromethyl propyl ether, is a potent alkylating agent primarily used to introduce the propoxymethyl (POM) protecting group to alcohols and phenols. While chemically similar to MOM-Cl (Chloromethyl methyl ether), the propyl chain alters its lipophilicity and boiling point, changing its purification profile.
CRITICAL SAFETY WARNING:
Like all
-
Handling: Always handle in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Neutralization: Quench all glassware and waste with aqueous ammonia or sodium hydroxide before disposal.
Module 1: Reagent Integrity (The Root Cause)
Most "reaction failures" with CMP are actually reagent failures . CMP is thermodynamically unstable in the presence of moisture. Using degraded reagent introduces propanol and formaldehyde into your reaction, leading to the formation of the symmetric acetal byproduct, Dipropoxymethane , which is often inseparable from your product.
The Degradation Pathway
Understanding this pathway is essential for troubleshooting. If your bottle is fuming, this chemistry has already occurred.
Figure 1: The degradation cascade. Note that the Propanol generated by hydrolysis reacts with remaining CMP to form the symmetric acetal (Dipropoxymethane), consuming your reagent and contaminating the mixture.
Quality Control Protocol
Before committing valuable substrate, verify CMP quality:
-
Visual Check: The liquid should be clear and colorless. Yellowing indicates HCl accumulation and polymerization.
-
Solubility Test: Dissolve 1 drop in dry DCM. Turbidity suggests polymer formation.
-
Proton NMR: Check for the characteristic
singlet around 5.5 ppm. If you see a singlet at 4.6 ppm ( ), significant hydrolysis has occurred.
Module 2: Reaction Optimization & Protocols
To minimize byproducts (specifically the symmetric acetal and elimination products), you must control the rate of substitution vs. the rate of elimination .
Recommended Protocol: Standard Alcohol Protection
Objective: Install POM group with <5% symmetric acetal formation.
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) or THF | DCM solubilizes the quaternary ammonium salts formed as intermediates; THF is better for NaH methods. |
| Base | DIPEA (Hunig's Base) | Preferred over TEA. DIPEA is less nucleophilic and reduces the formation of quaternary ammonium byproducts. |
| Stoichiometry | 1.2 - 1.5 equiv (Reagent) | Excess accounts for slight hydrolysis but prevents "runaway" symmetric ether formation seen at higher excesses. |
| Temperature | 0°C | Addition must be done at 0°C to suppress elimination (HCl generation) and exothermic decomposition. |
Step-by-Step Workflow
-
Drying: Flame-dry all glassware under Argon/Nitrogen.
-
Solvation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv). Stir at 0°C for 10 minutes.
-
Reagent Addition: Add 1-(Chloromethoxy)propane (1.2 equiv) dropwise over 15 minutes.
-
Technical Note: Rapid addition causes local heating, favoring HCl elimination over substitution.
-
-
Monitoring: Allow to warm to RT. Monitor by TLC.
-
Endpoint: If reaction stalls, do not add more CMP immediately. Cool to 0°C, add 0.5 equiv DIPEA, then add 0.2 equiv CMP.
-
Module 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC that runs very close to my product, but it's not the product. What is it?
Diagnosis: This is likely Dipropoxymethane (the symmetric acetal). Cause:
-
Your CMP reagent was wet/hydrolyzed before use.
-
Your reaction solvent contained water.[1] Remedy:
-
Prevention: Distill CMP before use or store over activated molecular sieves (3Å).
-
Purification: This byproduct is non-polar. Use a gradient column chromatography starting with 100% Hexanes/Pentane to elute the symmetric acetal before your product.
Q2: The reaction mixture is fuming and turning dark/black.
Diagnosis: Runaway acid-catalyzed decomposition. Cause: The HCl generated is not being scavenged fast enough, or the temperature is too high. HCl catalyzes the polymerization of CMP and the decomposition of your substrate. Remedy:
-
Ensure you are using DIPEA (2.0 equiv minimum).
-
Dilute the reaction (0.1 M instead of 0.2 M).
-
Maintain 0°C for a longer period (1–2 hours) before warming.
Q3: My substrate has both a primary and secondary alcohol. Can I get selective protection?
Diagnosis: Regioselectivity challenge. Strategy:
-
Primary alcohols react faster.
-
Protocol Modification: Use 1.0 equiv of CMP (limiting reagent) and perform the reaction at -78°C , slowly warming to -10°C.
-
Base: Switch to Sodium Hydride (NaH) in THF/DMF at -20°C. The alkoxide is generated pre-addition, making the reaction strictly kinetic.
Decision Matrix: Troubleshooting Logic
Figure 2: Logical flow for diagnosing reaction failures.
References
-
Berliner, M. A., & Belecki, K. (2005).[2][3] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[3] The Journal of Organic Chemistry, 70(23), 9618–9621.[3]
- Context: Establishes the baseline stability and synthesis of haloalkyl ethers, applicable to the propyl variant.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Context: The definitive guide on alkoxymethyl ether protection strategies (MOM/POM), stability, and cleavage conditions.
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 1-(Chloromethoxy)propane.
-
Fujioka, H., et al. (2007).[2] Acetalization and haloalkyl ether formation.[3] The Journal of Organic Chemistry, 72(21), 7898-7902.
- Context: Discusses the mechanism of symmetric acetal formation and how to suppress it using specific Lewis acids or reaction conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 3. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Grignard Alkylations with 1-(Chloromethoxy)propane
Ticket ID: #GRIG-SOLV-004 Subject: Solvent effects on the outcome of Grignard reactions with 1-(Chloromethoxy)propane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Detailed Resolution Below][1]
Executive Summary
You are inquiring about the alkylation of Grignard reagents using 1-(Chloromethoxy)propane (also known as propyl chloromethyl ether). This reagent is a highly reactive
The Critical Challenge: The outcome of this reaction is dictated by the Schlenk equilibrium and the solvation shell of the magnesium species. Unlike standard carbonyl additions, the displacement of the
Module 1: Solvent Selection & Thermodynamics
The choice of solvent is not merely about solubility; it acts as a ligand that determines the active Grignard species.
Comparative Solvent Analysis Table
| Solvent | Lewis Basicity | Solvation of Mg | Schlenk Equilibrium Shift | Outcome with 1-(Chloromethoxy)propane |
| Diethyl Ether (Et₂O) | Moderate | Weak/Tighter Ion Pairs | Favors | High Selectivity. Slower reaction rates but reduced risk of Wurtz coupling. Preferred for small-scale precision. |
| THF | Strong | Strong/Separated Ions | Favors | High Reactivity. Increases nucleophilicity of R-group. Risk of solvent ring-opening if T > 0°C. Standard for most applications. |
| 2-MeTHF | Strong | Moderate (Steric bulk) | Similar to THF | Process Preferred. Higher boiling point, immiscible with water (easier aqueous workup). "Green" alternative. |
| 1,4-Dioxane | Strong (Bidentate) | Precipitates | Drives to | Hyper-Reactive. Removes halide salts, leaving dialkylmagnesium ( |
The Mechanistic Driver: Schlenk Equilibrium
The solvent controls the position of the equilibrium between the alkylmagnesium halide and the dialkylmagnesium species.[2][3]
Figure 1: Solvent influence on the Schlenk Equilibrium.[2][3] Dioxane drives the formation of
Module 2: Troubleshooting Common Failures
If your reaction with 1-(Chloromethoxy)propane is failing, consult this diagnostic guide.
Issue A: Low Yield / Recovery of Starting Material
-
Cause: Hydrolysis of the
-haloether. -
Mechanism: 1-(Chloromethoxy)propane is extremely moisture sensitive. It hydrolyzes to formaldehyde and propanol.
-
Solution: Ensure solvent water content is <50 ppm. The "dry" solvent from the keg might not be dry enough. Use freshly distilled solvents or molecular sieves (3Å or 4Å).
Issue B: Wurtz Coupling (R-R Dimer Formation)
-
Cause: Presence of transition metal impurities or excessive temperature.
-
Mechanism:
. -
Solution:
-
Use high-purity Magnesium (99.98% trace metal basis) or add
(Knochel modification) to solubilize the Grignard and break up aggregates. -
Switch solvent to Diethyl Ether to slow the rate and reduce radical pathways.
-
Lower addition temperature to -20°C or -78°C.
-
Issue C: "Gel" Formation / Stirring Failure
-
Cause: Precipitation of Magnesium salts (
or ) in non-polar solvents. -
Solution: Add a co-solvent like THF (10-20% v/v) to break the polymeric halide bridges, or use mechanical stirring.
Module 3: Advanced Protocol (The "Inverse Addition")
While standard addition (Electrophile into Grignard) is common, the high reactivity of 1-(Chloromethoxy)propane often benefits from controlled addition to prevent local heating which degrades the electrophile.
Reagents:
-
Grignard Reagent (
): 1.2 equivalents -
1-(Chloromethoxy)propane: 1.0 equivalent
-
Solvent: Anhydrous THF or 2-MeTHF
Step-by-Step Methodology:
-
Preparation of Electrophile Solution: Dissolve 1-(Chloromethoxy)propane in anhydrous THF (0.5 M concentration) under Argon. Cool to -10°C .
-
Why? Cooling stabilizes the electrophile and prevents immediate hydrolysis by trace moisture during transfer.
-
-
Grignard Titration: Titrate your Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone).
-
Why? Exact stoichiometry is vital. Excess Grignard is hard to separate; excess haloether is a safety hazard.
-
-
Addition: Add the Grignard reagent slowly to the electrophile solution (or vice versa, see note below) over 30-60 minutes.
-
Note: For alkylation, adding Electrophile to Grignard (Standard Addition) is usually safer to maintain nucleophile excess and prevent dialkylation (though rare for this ether).
-
Revised Step 3: Cool Grignard solution to -20°C. Add 1-(Chloromethoxy)propane solution dropwise.
-
-
Quench: Once TLC shows consumption of electrophile, quench with saturated aqueous
at 0°C.-
Warning: Do not use HCl; acid will hydrolyze your newly formed ether product (
) back to alcohol and formaldehyde.
-
Troubleshooting Workflow
Figure 2: Diagnostic decision tree for optimizing reaction outcomes.
Module 4: Safety & Handling (Critical)
Hazard Alert: 1-(Chloromethoxy)propane is structurally related to Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen. While the propyl chain reduces volatility, it should be treated with extreme caution.
-
Containment: All transfers must occur within a fume hood.
-
Destruction: Quench excess reagent with aqueous ammonia or ammonium hydroxide. This converts the chloromethyl ether into a less toxic amine/ammonium species before disposal.
-
PPE: Double nitrile gloves or Silver Shield® gloves are recommended.
References
-
Silverman, G. S., & Rakita, P. E. (Eds.). (1996).[4] Handbook of Grignard Reagents. CRC Press. (Definitive source on Schlenk equilibrium and solvent effects).
-
Peltier, J. D., et al. (2017). "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study." Journal of Physical Chemistry B. (Mechanistic insight into THF solvation).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. (Safety and Physical Data).
-
Seyferth, D. (2009). "The Grignard Reagents."[4][5][6][7][8][9][10][11][12] Organometallics. (Historical and practical context of ether vs. THF).
Sources
- 1. WO1993012121A1 - Process for the preparation of ether solutions of grignard compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. beyondbenign.org [beyondbenign.org]
- 7. ijarse.com [ijarse.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting slow or incomplete reactions with 1-(Chloromethoxy)propane
Technical Support Center: Alkylation Reagents Division Subject: Troubleshooting Protocol for 1-(Chloromethoxy)propane (PrOM-Cl) Ticket ID: #RXN-OPT-3587
Executive Summary: The Chemistry of Instability
Welcome to the Technical Support Center. You are likely using 1-(Chloromethoxy)propane (CAS: 3587-57-3) to introduce a propoxymethyl (PrOM) protecting group onto an alcohol, phenol, or amine.
If your reaction is slow or incomplete, the root cause is almost invariably the competition between substitution and hydrolysis . This reagent is an
This guide moves beyond basic "dry your solvents" advice and provides a mechanistic intervention strategy.
Diagnostic Workflow: Why is my reaction failing?
The "Invisible" Killer: Hydrolysis
The most common failure mode is the silent destruction of the reagent. 1-(Chloromethoxy)propane hydrolyzes to release Propanol , Formaldehyde , and HCl .
-
Symptom: TLC shows starting material remaining, but adding more reagent doesn't help.
-
Diagnosis: The HCl generated has neutralized your base, or the water in the solvent has consumed the reagent.
The Kinetic Barrier: Chlorine vs. Iodine
The chloride leaving group on 1-(Chloromethoxy)propane is moderately reactive but can be sluggish with sterically hindered nucleophiles (e.g., tertiary alcohols or ortho-substituted phenols).
-
Symptom: Reaction proceeds but stalls after 24-48 hours.
-
Solution: In situ Finkelstein catalysis (see Section 4).
Visualizing the Failure Mode
The diagram below illustrates the kinetic competition. Your goal is to maximize Path A (Alkylation) while suppressing Path B (Hydrolysis).
Figure 1: Mechanistic competition. Path B (Red) is often faster than Path A (Green) if trace moisture is present, as water is a small, unhindered nucleophile.
Troubleshooting FAQs (Root Cause Analysis)
Q1: The reaction stalls at 50% conversion. Adding more reagent doesn't push it further. Why?
A: You have likely generated enough HCl to neutralize your base.
-
Mechanism: As the reagent hydrolyzes or reacts, it releases HCl.[1][2] If your base (e.g., DIPEA or
) is consumed, the nucleophile is protonated and becomes non-reactive. Furthermore, the acetal product is acid-labile . The HCl byproduct can actually deprotect your product back to the starting material. -
Fix: Ensure you are using 3.0 - 4.0 equivalents of base relative to the reagent, not just the substrate.
Q2: The reaction is incredibly slow (>48h). Can I heat it?
A: Heating is risky.
-
Better Approach (Finkelstein Catalysis): Instead of heat, add 10 mol% Tetrabutylammonium Iodide (TBAI) .
-
Why it works: TBAI performs a halogen exchange in situ, converting the chloro-ether to the iodo-ether. The iodide is a much better leaving group (
faster reaction rate) but is generated transiently, avoiding the instability of isolating the iodo-reagent.
Q3: I see a new spot on TLC that isn't product or starting material.
A: This is likely the Formaldehyde hemiacetal or symmetric acetal formed from the reagent reacting with itself or the decomposition products.
-
Verification: These side products often streak on silica gel.
-
Prevention: This occurs when the nucleophile concentration is too low. Increase the concentration of your substrate to >0.5 M to favor intermolecular reaction over reagent decomposition.
Optimized Experimental Protocol (SOP)
Objective: High-yield synthesis of Propoxymethyl (PrOM) ethers using 1-(Chloromethoxy)propane.
Safety Warning: 1-(Chloromethoxy)propane is a potential carcinogen and alkylating agent. Handle only in a fume hood with double nitrile gloves.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 | Nucleophile | Alcohol/Phenol |
| 1-(Chloromethoxy)propane | 1.5 - 2.0 | Electrophile | Add slowly at 0°C |
| DIPEA (Hünig's Base) | 3.0 | Proton Scavenger | Soluble organic bases are preferred over carbonates |
| TBAI | 0.1 (10 mol%) | Catalyst | Crucial for rate acceleration |
| DCM or THF | Solvent | Medium | Must be anhydrous (water <50 ppm) |
Step-by-Step Procedure
-
Drying: Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Solvation: Dissolve the Substrate (1.0 equiv) and TBAI (0.1 equiv) in anhydrous DCM (Concentration ~0.5 M).
-
Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 10 minutes at Room Temperature (RT).
-
Cooling: Cool the reaction mixture to 0°C (Ice bath). Note: Cooling prevents immediate decomposition of the reagent upon addition.
-
Reagent Addition: Add 1-(Chloromethoxy)propane (1.5 equiv) dropwise over 5 minutes.
-
Reaction:
-
Allow the bath to melt and warm to RT naturally.
-
Stir for 4–16 hours.
-
Checkpoint: Check TLC.[3] If incomplete after 6h, add another 0.5 equiv of reagent.
-
-
Quench: Quench by adding saturated aqueous NaHCO3 . Do not use water or acid alone, as the local pH drop can hydrolyze the product.
-
Workup: Extract with DCM, wash with brine, dry over
.
Reagent Stability & Storage Data
Users often fail because the reagent bottle itself has degraded.
| Parameter | Specification | Troubleshooting Insight |
| Appearance | Colorless Liquid | If yellow/orange, HCl has formed. Distill or discard. |
| Storage | 2–8°C, under Argon | Store over activated molecular sieves to extend shelf life. |
| Purity Check | NMR ( | Look for triplet at |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Alkoxymethyl ether formation mechanisms).
-
Lipshutz, B. H., et al. (1985). Use of TBAI in substitution reactions of chloromethyl ethers. Tetrahedron Letters, 26(6), 705-708. (Establishes Finkelstein catalysis for sluggish electrophiles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. (Safety and Physical Properties).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Bis(chloromethyl) ether. (Safety data regarding chloromethyl ether class carcinogenicity).
Sources
How to manage exothermic events in 1-(Chloromethoxy)propane reactions
Technical Support Center: Thermal Safety Management for 1-(Chloromethoxy)propane
Section 1: Critical Safety Profile
Compound: 1-(Chloromethoxy)propane (CMP) CAS: 3587-57-3 Synonyms: Chloromethyl propyl ether, Propoxymethyl chloride.[1]
The Thermal Hazard:
CMP is an
-
Initiation: Moisture ingress or improper quenching triggers hydrolysis.
-
Exotherm: The reaction releases heat (
) and Hydrochloric Acid (HCl). -
Acceleration: Higher temperatures increase the rate of hydrolysis (
), leading to a thermal runaway. -
Pressurization: The rapid generation of HCl gas and formaldehyde vapor can over-pressurize reactor vessels, leading to rupture.
Section 2: Synthesis & Preparation (The "Source" Phase)
Most thermal incidents occur during the in-situ generation of CMP.
Protocol: Controlled In-Situ Generation
Objective: Generate CMP safely from propanol, paraformaldehyde, and HCl gas without triggering a thermal spike.
Step-by-Step Workflow:
-
Setup: Use a jacketed reactor with an internal temperature (IT) probe and an overhead stirrer. Ensure the system is under a dry nitrogen sweep.
-
Charge: Load 1-propanol and paraformaldehyde.
-
Cooling: Set jacket temperature (JT) to
. Wait for IT to reach . -
Acid Introduction: Bubble anhydrous HCl gas subsurface.
-
Critical Control: Monitor the
(Difference between IT and JT). If , stop gas flow immediately.
-
-
Saturation Point: As the solution saturates, the exotherm will subside. Only then allow the mixture to warm to room temperature for phase separation.
Data Table: Thermal Limits
| Parameter | Limit | Consequence of Exceeding |
| Max Internal Temp (IT) | Loss of HCl solubility; increased vapor pressure. | |
| Addition Rate (HCl) | Localized hot spots; accumulation of unreacted gas. | |
| Stirring Speed | High (Vortexing) | Prevents heat accumulation at the gas inlet. |
Section 3: Reaction Monitoring (The "During" Phase)
The Principle of Accumulation: In alkylation reactions using CMP, the danger lies in accumulation . If you add CMP faster than it reacts, you build up a "thermal bomb" of unreacted reagent. If the reaction suddenly initiates (e.g., upon warming), all that energy releases at once.
Visualizing the Runaway Risk
Caption: The thermal runaway feedback loop. Note the self-sustaining cycle between heat generation and reaction rate.
Section 4: Safe Quenching Protocol (The "End of Life" Phase)
The "Reverse Quench" Imperative: Never add water to the reaction mixture. The density difference and rapid boiling of water will cause the reactor to "burp" or geyser corrosive fluids.
Protocol: The Scrubber-Neutralization Method
Reagents:
-
Quench Solution: 2M NaOH or saturated
(chilled to ). -
Solvent: Toluene or Dichloromethane (to dilute the CMP).
Workflow:
-
Dilution: Dilute the reaction mixture with an inert solvent (1:1 volume ratio). This acts as a heat sink.
-
Preparation: Place the Quench Solution in a separate, larger vessel with vigorous stirring.
-
Transfer (The Reverse Quench): Slowly transfer the reaction mixture into the Quench Solution.
-
Why? This ensures the reactive species is always the limiting reagent, preventing heat accumulation.
-
-
pH Monitoring: Ensure the aqueous phase remains alkaline (pH > 9) to neutralize HCl immediately as it forms.
Decision Logic for Quenching
Caption: Decision tree for selecting the safe quenching pathway based on residual reactant concentration.
Section 5: Troubleshooting & FAQs
Q1: I see a sudden pressure spike during the reaction. What is happening?
-
Cause: This usually indicates HCl gas evolution. It implies moisture has entered the system (hydrolysis) or the reaction temperature is too high, decreasing HCl solubility.
-
Immediate Action: Stop addition immediately. Maximize cooling. Open the vent to the scrubber system to relieve pressure. Do not open the reactor manhole.
Q2: The reaction mixture turned cloudy/milky.
-
Cause: This is often paraformaldehyde repolymerization or salt formation (e.g., amine hydrochlorides) if a base was present.
-
Resolution: Verify stirring efficiency. If the precipitate is paraformaldehyde, the reaction conversion may be low. Check the temperature; if it dropped below
, the reaction may have stalled (accumulation risk).
Q3: Can I store excess 1-(Chloromethoxy)propane?
-
Guidance: No. CMP degrades over time, releasing HCl which can corrode storage seals.
-
Protocol: Synthesize fresh for every use. Quench and dispose of any excess immediately as hazardous waste (halogenated organic).
Q4: What is the correct PPE for this specific compound?
-
Standard: Fume hood, butyl rubber gloves (CMP permeates nitrile rapidly), and chemical splash goggles.
-
Emergency: Have a full-face respirator with acid gas/organic vapor cartridges available for spill cleanup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(chloromethoxy)propane.[1] Retrieved from [Link][1]
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA).Bis(chloromethyl) ether - Standards. (Cited for handling protocols of structurally analogous
-haloethers). Retrieved from [Link]
Sources
Validation & Comparative
Comparison of reactivity among different α-chloro ethers
Comparative Guide: Reactivity and Performance of -Chloro Ethers
Executive Summary
reactivityorthogonality-
MOMCl (Chloromethyl methyl ether): The industry standard for steric efficiency. Lowest barrier to installation but carries severe carcinogenicity risks (via bis-chloromethyl ether impurity).
-
SEMCl (2-(Trimethylsilyl)ethoxymethyl chloride): The premium alternative. Offers orthogonal deprotection (fluoride-labile) and improved safety profile, but exhibits slower alkylation kinetics due to steric bulk.
-
BOMCl (Benzyl chloromethyl ether): The stability specialist. Offers unique deprotection via hydrogenolysis, ideal for benzyl-rich synthetic routes.
Mechanistic Foundation: The Oxocarbenium Driver
To understand the reactivity differences, one must look beyond the chlorine leaving group. The reactivity of
Figure 1: Mechanism of Activation and Substitution
This diagram illustrates the ionization pathway (
Caption: The formation of the oxocarbenium ion is the kinetic driver. Substituents on the oxygen (R-group) influence this rate via inductive and steric effects.
Comparative Analysis: Product Performance
The following data synthesizes experimental observations regarding stability, reactivity, and safety.
Table 1: Head-to-Head Performance Matrix
| Feature | MOMCl (Methoxymethyl) | SEMCl (Silyl Ethoxymethyl) | BOMCl (Benzyloxymethyl) | EOMCl (Ethoxymethyl) |
| Structure | ||||
| Relative Reactivity (Installation)* | High (Fastest) | Moderate (Steric drag) | High | High |
| Hydrolytic Stability ( | < 1 second | < 5 seconds | < 10 seconds | < 1 second |
| Deprotection Mode | Acid (TFA, HCl) | Fluoride (TBAF) or Acid | Hydrogenolysis ( | Acid |
| Steric Bulk | Low (Compact) | High (Bulky chain) | Moderate | Low |
| Safety Profile | Critical Hazard (Carcinogen) | Moderate Hazard | High Hazard (Lachrymator) | High Hazard |
| Cost | Low | High | Moderate | Low |
*Note: Reactivity refers to the rate of alkylation of a secondary alcohol under standard conditions (DIPEA, DCM,
Detailed Reactivity Analysis
-
Electronic Effects: All listed ethers possess a primary
-carbon. The electron-donating capability of the ether oxygen is similar across the series (alkyl vs. alkyl-silyl). Therefore, electronic differentiation is minimal compared to steric factors. -
Steric Effects (The Differentiator):
-
MOMCl: The small methyl group allows for rapid attack on crowded alcohols (tertiary/hindered secondary) where other reagents fail.
-
SEMCl: The trimethylsilylethyl tail adds significant bulk. While this provides stability to the final product, it imposes a kinetic penalty during installation. Reactions often require higher temperatures (RT vs
) or longer times compared to MOMCl.
-
-
Solvolysis Risks: All
-chloro ethers hydrolyze almost instantaneously in the presence of moisture, generating HCl and formaldehyde (plus the corresponding alcohol). Protocol Validity: Reagents must be stored over activated molecular sieves and handled under inert atmosphere to maintain titer.
Safety Deep Dive: The Carcinogenicity Factor
This is the single most critical factor in reagent selection.
-
The Hazard: Chloromethyl methyl ether (MOMCl) is classified as a human carcinogen. However, the primary driver of this toxicity is the impurity Bis(chloromethyl) ether (BCME) , which forms spontaneously during the production of MOMCl from formaldehyde and HCl.
-
The Mechanism: BCME is a bifunctional alkylating agent that cross-links DNA.
-
The Solution (SEMCl): SEMCl cannot form a volatile "bis" analog as easily due to the bulk of the SEM group and the specific synthesis route. It is the preferred choice for scale-up in pharmaceutical settings to avoid stringent containment requirements.
Recommendation: If MOM protection is absolutely required, generate MOMCl in situ or use the Zinc-catalyzed method (see Protocol A) to minimize BCME formation.
Experimental Protocols
Protocol A: Safer Synthesis of MOMCl (Zinc-Catalyzed)
Avoids the use of HCl gas and Formaldehyde, significantly reducing BCME formation.
Reagents: Dimethoxymethane (Methylal), Acetyl Chloride, ZnBr₂ (cat).[1]
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and addition funnel. Purge with
. -
Charge: Add Dimethoxymethane (1.0 equiv) and anhydrous ZnBr₂ (0.01 mol%).
-
Addition: Add Acetyl Chloride (1.0 equiv) dropwise over 30 minutes. The reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 2–3 hours.
-
Validation: Aliquot NMR (
) will show quantitative conversion to MOMCl ( 5.45 ppm, s, 2H) and Methyl Acetate. -
Usage: Use the solution directly for the protection step. Do not distill (distillation concentrates BCME).
Protocol B: Comparative Protection Workflow
Standardized method for installing MOM/SEM groups.
Caption: Standard base-mediated alkylation workflow. TBAI catalysis is recommended for bulky electrophiles like SEMCl.
Critical Nuance:
-
For MOMCl: Reaction is usually complete in <1 hour at
. -
For SEMCl: Often requires warming to RT and stirring for 2–12 hours. If reaction is sluggish, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive
-iodo ether in situ.
References
-
Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[2] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link
- Source for the Zinc-c
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014 . Link
- The authoritative text on stability and deprotection conditions.
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21(35), 3343-3346. Link- Seminal paper on SEMCl introduction and fluoride deprotection.
-
Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether - OSHA Standard 1910.1008." Link
- Regulatory grounding for the carcinogenicity of BCME/MOMCl.
Comparative Safety and Handling Protocol: 1-(Chloromethoxy)propane vs. Dimethoxymethane
Executive Summary
This guide provides a critical operational comparison between 1-(Chloromethoxy)propane (CMP) and Dimethoxymethane (DMM) . While both reagents are utilized to install acetal-based protecting groups (Propoxymethyl and Methoxymethyl, respectively), their safety profiles represent opposite ends of the hazard spectrum.
-
CMP is a highly reactive
-chloroether. It functions as a direct alkylating agent. It poses severe risks regarding carcinogenicity (structural alert), corrosivity (HCl evolution), and acute toxicity. -
DMM (Methylal) is a stable acetal used as a "green" solvent or reagent. It requires acid activation to react and is generally characterized by low toxicity, though it remains highly flammable.
Core Recommendation: CMP should be restricted to late-stage synthesis where the specific lipophilicity of the Propoxymethyl (POM) group is required. For general acetal protection, DMM is the superior choice for personnel safety and environmental impact.
Part 1: Physicochemical & Toxicological Profile
The following data highlights the stark contrast between the direct electrophile (CMP) and the stable acetal (DMM).
| Feature | 1-(Chloromethoxy)propane (CMP) | Dimethoxymethane (DMM) |
| CAS Number | 3587-57-3 | 109-87-5 |
| Structure | ||
| Role | Reagent (Electrophilic Alkylating Agent) | Solvent / Reagent (Acid-labile Acetal) |
| Flash Point | < 23°C (Highly Flammable) | -18°C (Highly Flammable) |
| Boiling Point | ~108°C | 42°C |
| Acute Toxicity | High. Oral/Dermal/Inhalation Hazard.[1] | Low. High LD50 values; narcotic at high conc. |
| Carcinogenicity | Suspected. Structural homolog to CMME (Group 1 Carcinogen). | Not Listed. Generally considered non-genotoxic. |
| Stability | Unstable. Hydrolyzes rapidly to HCl, Formaldehyde, Propanol. | Stable. Hydrolyzes only with strong acid/water. |
| Specific Hazard | Alkylating Agent. Reacts with DNA/Proteins. | Peroxide Former. (Class B - Concentration Hazard). |
Critical Safety Insight: Treat CMP with the same containment protocols used for Chloromethyl Methyl Ether (CMME) . The
-chloroether moiety () is a structural alert for high carcinogenic potency due to its ability to alkylate DNA without metabolic activation.
Part 2: Handling & Engineering Controls
Containment Strategy
-
CMP (High Containment):
-
Primary: Must be handled inside a certified chemical fume hood with the sash at the lowest working position.
-
Secondary: For volumes >100 mL, use a glovebox or a closed-system transfer (cannula/syringe).
-
Atmosphere: Inert gas (Nitrogen/Argon) is mandatory. Moisture in the air triggers hydrolysis, releasing corrosive HCl gas.
-
-
DMM (Standard Solvent Handling):
-
Primary: Standard fume hood.
-
Ventilation: Ensure good turnover to prevent vapor accumulation (heavier than air), which can travel to ignition sources.[2]
-
Personal Protective Equipment (PPE) Matrix
| Zone | CMP (Strict) | DMM (Standard) |
| Gloves | Silver Shield / Laminate. (Nitrile degrades rapidly against chlorinated ethers). | Nitrile (Double gloving recommended). |
| Respiratory | Full-face respirator if outside hood (Emergency only). | Standard lab ventilation is usually sufficient. |
| Eye/Face | Chemical Goggles + Face Shield (Risk of lachrymatory HCl vapors). | Safety Glasses with side shields. |
Part 3: Operational Methodologies
This section contrasts the "Direct Alkylation" workflow of CMP against the "Acid-Exchange" workflow of DMM.
Protocol A: Propoxymethyl (POM) Protection using CMP
-
Objective: Install POM group on a secondary alcohol.
-
Mechanism:
Alkylation. -
Hazards: Exothermic, HCl generation, potential exposure to alkylating agent.
Step-by-Step:
-
Setup: Flame-dry a 2-neck RBF under Argon. Add the substrate alcohol and dry DCM.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Why? To scavenge the HCl generated immediately upon reaction.
-
Reagent Addition: Cool to 0°C. Add CMP (1.2 equiv) dropwise via syringe.
-
Note: Do not use a needle that has been "washed" with acetone; residual water will violently react with CMP inside the syringe.
-
-
Reaction: Allow to warm to RT. Monitor by TLC.[3]
-
Quench (CRITICAL): Cool to 0°C. Add saturated aqueous
.-
Safety Check: Verify pH is basic to ensure no free HCl remains.
-
-
Workup: Extract with DCM. Wash organic layer with water (2x) to remove formaldehyde byproducts.
Protocol B: Methoxymethyl (MOM) Protection using DMM
-
Objective: Install MOM group on a secondary alcohol.
-
Mechanism: Acid-catalyzed acetal exchange (Oxocarbenium intermediate).
Step-by-Step:
-
Setup: Charge RBF with substrate alcohol.
-
Solvent/Reagent: Add DMM as the solvent (excess).
-
Catalyst: Add Phosphorus Pentoxide (
) or p-Toluenesulfonic acid (TsOH) (catalytic amount).-
Why? Acid is required to "crack" the DMM acetal and generate the reactive electrophile.
-
-
Reaction: Stir at RT. The reaction is driven by the high concentration of DMM.
-
Quench: Pour mixture into ice-cold
solution. -
Workup: Extract with
.-
Note: DMM is water-soluble (approx 33%); aqueous washes must be thorough to remove it from the organic layer.
-
Part 4: Decision Logic & Deactivation
Reagent Selection Framework
The following diagram illustrates the decision process for choosing between these reagents based on safety and synthetic requirements.
Figure 1: Decision matrix for selecting between CMP and DMM based on synthetic necessity and safety infrastructure.
CMP Deactivation (Quenching) Workflow
Because CMP is an alkylating agent, leftover reagent in syringes or glassware must be actively destroyed before disposal. Do not simply rinse with water.
Figure 2: Chemical deactivation protocol for 1-(Chloromethoxy)propane to prevent downstream exposure.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10964431, 1-(Chloromethoxy)propane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Dimethoxymethane.[1] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Relevant sections on Acetal protection). Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). Methylal (Dimethoxymethane) Sampling Information. Retrieved from [Link]
Sources
- 1. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beginner Guide to Diethyl Ether - KHA Online-SDS Management [online-msds.com]
- 3. afgsci.com [afgsci.com]
- 4. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Comparison Guide: 1-(Chloromethoxy)propane vs. Structural Isomers
Executive Summary: The Alpha-Haloether Challenge
In drug development and synthetic organic chemistry, distinguishing 1-(Chloromethoxy)propane (an alpha-haloether) from its structural isomers is not merely an academic exercise—it is a critical safety and compliance requirement.
1-(Chloromethoxy)propane is a potent alkylating agent and a suspected carcinogen, often classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. Its structural isomers, such as 1-chloro-2-methoxypropane , are significantly less reactive beta-haloethers. Misidentification can lead to erroneous risk assessments in pharmaceutical manufacturing.
This guide provides a definitive spectroscopic framework to distinguish the reactive alpha-chloromethyl ethers from their stable beta-chloro isomers, emphasizing the instability of the target molecule and the necessity of anhydrous analytical protocols.
Part 1: Structural Landscape & Reactivity Profile
The core distinction lies in the position of the chlorine atom relative to the oxygen. The "Alpha" position confers high reactivity (and toxicity) due to the ability to form an oxocarbenium ion.
Isomer Classification
| Compound Name | Structure Type | CAS RN | Reactivity | GTI Status |
| 1-(Chloromethoxy)propane | 3587-57-3 | High (Hydrolyzes rapidly) | High Risk | |
| 2-(Chloromethoxy)propane | 39682-68-9 | High (Hydrolyzes rapidly) | High Risk | |
| 1-Chloro-2-methoxypropane | 5390-71-6 | Low (Stable ether) | Low Risk | |
| 2-Chloro-1-methoxypropane | 17686-22-9 | Low (Stable ether) | Low Risk |
Visualizing the Structural Relationships
Figure 1: Structural relationship tree highlighting the critical reactivity divide between alpha- and beta-haloethers.
Part 2: Spectroscopic Fingerprinting (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The electron-withdrawing effect of both the Oxygen and Chlorine on the same carbon (the anomeric center) creates a highly deshielded signal unique to the alpha-haloethers.
Comparative H NMR Data (400 MHz, C D )
Note: Benzene-d6 is recommended over CDCl
| Feature | 1-(Chloromethoxy)propane (Target) | 2-(Chloromethoxy)propane (Iso 1) | 1-Chloro-2-methoxypropane (Iso 2) |
| -O-CH | Absent | ||
| -O-CH | |||
| -CH | Absent | Absent | |
| Alkyl Chain |
Key Diagnostic Signals
-
The "Smoking Gun" Singlet: The presence of a singlet between 5.4 – 5.7 ppm confirms the structure is an alpha-chloromethyl ether. If this region is empty, you are likely dealing with a stable beta-isomer (Iso 2 or Iso 3).
-
Coupling Patterns:
-
Target: Triplet (propyl chain).
-
Iso 1: Septet (isopropyl chain).
-
Iso 2: Complex multiplet for the methine proton; distinct singlet for the methoxy group (~3.4 ppm).
-
C NMR Distinction
-
Target (-O-CH
-Cl): Extremely distinct signal at ~80-85 ppm . -
Iso 2 (-CH
-Cl): Upfield signal at ~45-50 ppm .
Part 3: Vibrational Spectroscopy (IR)
While less specific than NMR, FT-IR provides rapid confirmation of the ether linkage and carbon-chlorine bond.
| Vibration Mode | Frequency (cm | Interpretation |
| C-O-C Stretch | 1100 – 1150 | Strong ether band (present in all isomers). |
| C-Cl Stretch | 650 – 750 | Strong band. Alpha-haloethers often show a shift due to the anomeric effect. |
| C-H Stretch | 2850 – 2960 | Alkyl C-H. The methoxy methyl (Iso 2) is often sharper than the propyl methylene. |
Part 4: Experimental Protocols
Protocol A: Anhydrous NMR Sample Preparation
Objective: Obtain a spectrum without hydrolyzing the alpha-haloether.
Critical Constraint: Do NOT use standard CDCl
-
Solvent Choice: Use Benzene-d6 (C
D ) or Toluene-d8 . These are non-protic and generally acid-free. -
Drying: Add activated 3Å molecular sieves to the solvent ampoule 1 hour before use.
-
Preparation:
-
Flush an NMR tube with dry Nitrogen or Argon.
-
Add 0.6 mL of dry C
D . -
Add 10-20 mg of the analyte.
-
Cap immediately and seal with Parafilm.
-
-
Acquisition: Run the scan immediately. Look for the singlet at ~5.5 ppm. If you see a broad peak at ~4.8 ppm (OH) and a triplet at ~3.5 ppm (alcohol), the sample has hydrolyzed.
Protocol B: GTI Detection Workflow
Objective: Screen a drug substance for trace 1-(Chloromethoxy)propane.
Figure 2: Derivatization workflow for trace analysis. Direct analysis is difficult due to instability; converting to a stable amine derivative is the industry standard.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group - Alpha-Haloether reactivity).
-
PubChem Compound Summary . 1-(Chloromethoxy)propane.[1][2] National Center for Biotechnology Information. Link
-
SpectraBase . NMR Data for Chloromethyl Ethers. Wiley Science Solutions. Link
- Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology.
Sources
Technical Comparison: Structural Elucidation of C4H9ClO Isomers via 1H NMR
Executive Summary: The Isomer Challenge
In pharmaceutical process development—specifically in the synthesis of tetrahydrofurans or pyrrolidines—chlorobutanols (C4H9ClO) are critical alkylating agents.[1] However, their structural isomers often co-elute in chromatography, making 1H NMR spectroscopy the primary tool for rapid, non-destructive identification.[1]
This guide provides a definitive technical comparison of the five major C4H9ClO isomers. Unlike standard spectral libraries, we focus on the diagnostic splitting patterns and coupling constants (
The Five Target Isomers[2]
-
4-Chloro-1-butanol: Linear, primary alcohol/primary chloride.[1]
-
3-Chloro-1-butanol: Linear backbone, secondary chloride.[1]
-
2-Chloro-1-butanol: Linear backbone, primary alcohol, chiral secondary chloride.[1]
-
1-Chloro-2-butanol: Linear backbone, secondary alcohol, primary chloride.[1]
-
2-Chloro-2-methyl-1-propanol: Branched, tertiary chloride.[1]
Theoretical Framework: Electronegativity & Shielding[1]
Differentiation relies on the specific deshielding effects of Oxygen (
-
Electronegativity:
(3.44) > (3.16).[1] -
-Proton Shift: Protons adjacent to
( 3.5–3.8 ppm) appear slightly downfield of those adjacent to ( 3.4–3.6 ppm).[1] -
Key Differentiator: While chemical shifts overlap, spin-spin splitting (multiplicity) derived from the carbon backbone connectivity provides the "fingerprint."[1]
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic signals required to identify each isomer. Data is referenced against CDCl
Table 1: Diagnostic 1H NMR Data for C4H9ClO Isomers[1]
| Isomer | Structure | Key Methyl Signal (0.9–1.6 ppm) | Diagnostic Feature | |
| 4-Chloro-1-butanol | None (No methyl group) | Two distinct triplets ( | Symmetry : Two central | |
| 3-Chloro-1-butanol | Doublet ( | Multiplet ( | The Methyl Doublet is unique to this isomer among linear chains.[1] | |
| 2-Chloro-1-butanol | Triplet (Terminal Ethyl) | Doublet of multiplets ( | ||
| 1-Chloro-2-butanol | Triplet (Terminal Ethyl) | Doublet of multiplets ( | Difficult to distinguish from 2-chloro-1-butanol without D | |
| 2-Chloro-2-methyl-1-propanol | Singlet (6H, gem-dimethyl) | Singlet ( | Singlets only .[1] No coupling in the backbone.[1] |
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification, follow this standardized workflow. This protocol includes a D
Materials
-
Solvent: CDCl
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (recommended for resolving second-order multiplets).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition (Standard):
-
Validation Step: D
O Shake (The "OH" Filter):-
Add 1 drop of D
O to the NMR tube and shake vigorously.[1] -
Wait 2 minutes for phase separation (D
O floats/sinks depending on density, but exchange happens at interface). -
Re-acquire spectrum.[1]
-
Result: The
proton signal (usually broad singlet at 2.0–4.0 ppm) will disappear.[1] -
Crucial for Isomers 3 & 4:[1] This simplifies the
-proton region, removing coupling and sharpening the or signals.[1]
-
Visual Logic: Spectral Decision Tree
Use the following logic flow to rapidly classify an unknown C4H9ClO sample.
Caption: Logical workflow for differentiating C4H9ClO isomers based on methyl splitting and
Advanced Differentiation: 1-Chloro-2-butanol vs. 2-Chloro-1-butanol[1]
These two isomers (Isomers 3 & 4) are the most difficult to distinguish because both possess a terminal ethyl group (methyl triplet) and a chiral center.[1]
The "Shift & Coupling" Method:
-
Look at the CH2 group (3.6 – 3.8 ppm):
-
In 2-Chloro-1-butanol , the
is attached to Oxygen ( ).[1] It usually appears slightly downfield (higher ppm) and is split into a doublet (by the neighboring chiral CH).[1] -
In 1-Chloro-2-butanol , the
is attached to Chlorine ( ).[1] It appears slightly upfield relative to the alcohol isomer and is also a doublet.[1]
-
-
The Definitive Test (Carbon NMR):
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 4-Chloro-1-butanol & Isomers.[1] Retrieved from [Link][1]
-
Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][4] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for chemical shift prediction rules).
-
PubChem. (2023).[1] 3-Chloro-1-butanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Structural Elucidation of 1-(Chloromethoxy)propane Isomers via EI-MS: A Comparative Fragmentation Guide
Executive Summary: The Isomeric Challenge
In pharmaceutical synthesis and environmental toxicology, 1-(Chloromethoxy)propane (CMP) represents a critical analyte. As an alkyl chloromethyl ether, it belongs to a class of compounds with significant alkylating potential and genotoxicity. The accurate identification of CMP is frequently complicated by the presence of isobaric constitutional isomers and structural analogs that share the molecular formula
This guide provides a definitive technical framework for distinguishing CMP from its primary isomers—specifically 2-(Chloromethoxy)propane (the isopropyl analog) and 1-Chloro-3-methoxypropane (the chloroalkyl isomer). Unlike standard catalogs, this analysis focuses on the causality of mass spectral fragmentation, providing you with a self-validating logic system to confirm identity without sole reliance on library matching scores.
Structural Landscape & Isomer Candidates
Before interpreting spectra, we must define the structural "alternatives" that co-elute or mimic the target analyte.
| Candidate | Structure | Class | Key Feature |
| Target: 1-(Chloromethoxy)propane | Chloromethyl Ether | Linear propyl chain; reactive | |
| Isomer A: 2-(Chloromethoxy)propane | Chloromethyl Ether | Branched isopropyl chain; reactive | |
| Isomer B: 1-Chloro-3-methoxypropane | Chloroalkyl Ether | Stable ether; Cl is on the alkyl chain, not alpha to Oxygen. |
Why This Matters
The distinction is not merely academic. Chloromethyl ethers (Target & Isomer A) are potent carcinogens due to the lability of the C-Cl bond alpha to the oxygen, which spontaneously forms a reactive oxonium ion. Chloroalkyl ethers (Isomer B) are significantly less reactive. Misidentification can lead to false positives in genotoxic impurity (GTI) screening.
Experimental Methodology (GC-MS)[3][4]
To replicate the fragmentation patterns discussed below, the following protocol ensures sufficient ionization energy to trigger the diagnostic alpha-cleavages.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Inlet: Split/Splitless (Split 10:1 recommended to prevent detector saturation).
-
Temperature: 250°C.
-
Column: Non-polar capillary column (DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Reasoning: Non-polar phases separate based on boiling point/volatility. The branched isopropyl isomer (Isomer A) typically elutes before the linear n-propyl target (CMP).
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Ion Source: Electron Impact (EI).
-
Energy: 70 eV.
-
Critical Control: Lower energies (e.g., 20 eV) may suppress the formation of the diagnostic m/z 49 ion, leading to ambiguity.
-
-
Scan Range: m/z 35 – 300.
Mechanistic Analysis of Fragmentation
The identification of 1-(Chloromethoxy)propane relies on two primary fragmentation mechanisms: Alpha-Cleavage and Inductive Cleavage .
The Diagnostic "Chloromethyl" Fingerprint (m/z 49)
The defining feature of any chloromethyl ether is the cleavage of the bond alpha to the ether oxygen on the alkyl side.
-
Mechanism: The ionization creates a radical cation on the oxygen. The molecule stabilizes by breaking the
bond, leaving the positive charge on the chloromethyl group. -
Observation: A distinct doublet at m/z 49 and m/z 51 (due to
and isotopes in a 3:1 ratio). -
Differentiation:
-
Target (CMP): Shows m/z 49/51.
-
Isomer A (Isopropyl): Shows m/z 49/51.
-
Isomer B (Chloroalkyl): Absent. This is the primary exclusion filter. Isomer B cannot form
without complex rearrangement.
-
Differentiating n-Propyl (Target) vs. Isopropyl (Isomer A)
Once the chloromethyl group is confirmed, the alkyl chain must be identified.
-
Target (n-Propyl):
-
Primary cleavage of the C-O bond yields the propyl cation
. -
m/z 43: High intensity (Propyl cation).
-
m/z 41: Moderate intensity (Allyl cation
formed by loss of from propyl).
-
-
Isomer A (Isopropyl):
-
Cleavage yields the isopropyl cation
. -
m/z 43: Very High intensity (Base peak, typically stronger than in n-propyl due to secondary carbocation stability).
-
m/z 15: Presence of methyl radical loss is more pronounced in branched isomers.
-
Visualization of Pathways
The following diagram illustrates the divergent pathways that allow structural assignment.
Caption: Comparative fragmentation pathways. Note that Isomer B (Yellow) is structurally incapable of generating the m/z 49 diagnostic ion.
Comparative Data Analysis
The table below summarizes the expected relative abundance of key ions. Use this for peak assignment.
| m/z (Ion) | Fragment Identity | Target: 1-(Chloromethoxy)propane | Isomer A: 2-(Chloromethoxy)propane | Isomer B: 1-Chloro-3-methoxypropane |
| 49 | Present (Diagnostic) | Present (Diagnostic) | Absent | |
| 45 | Absent | Absent | Base Peak (100%) | |
| 43 | High (40-70%) | Base Peak (100%) | Low/Moderate | |
| 73 | Moderate | Moderate | Moderate | |
| 77/79 | Low | Low | High (Diagnostic) | |
| 108 | Weak/Trace | Weak/Trace | Weak |
Key Takeaway:
-
If m/z 45 is the base peak, you have the Chloroalkyl isomer (Isomer B).
-
If m/z 49 is present, you have a Chloromethyl ether.
-
To distinguish Target vs. Isomer A: Compare retention time (Isomer A elutes first on non-polar columns) and the sharpness of m/z 43.
Protocol for Identification (Decision Tree)
Use this logic flow to validate your unknown sample.
Caption: Logical decision tree for filtering constitutional isomers and distinguishing alkyl chains.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Chloro-2-methylpropane (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME) Analytical Methods. OSHA Salt Lake Technical Center. Available at: [Link]
-
PubChem. 1-(Chloromethoxy)propane Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Haloalkanes and Ethers. Available at: [Link]
Sources
Performance comparison of 1-(Chloromethoxy)propane and 1-Bromo-2-methoxy-2-methylpropane
Technical Comparison Guide: 1-(Chloromethoxy)propane vs. 1-Bromo-2-methoxy-2-methylpropane
Executive Summary
This guide provides a technical analysis comparing 1-(Chloromethoxy)propane (CMP) and 1-Bromo-2-methoxy-2-methylpropane (BMMP) . While both are halogenated ethers used in organic synthesis, they occupy opposite ends of the reactivity spectrum. CMP is a highly reactive
Chemical Identity & Structural Analysis[1][2][3]
| Feature | 1-(Chloromethoxy)propane (CMP) | 1-Bromo-2-methoxy-2-methylpropane (BMMP) |
| Structure | ||
| Class | ||
| Reactive Intermediate | Oxocarbenium Ion (Resonance Stabilized) | Primary Carbocation (Destabilized) / NGP |
| Primary Application | Protecting Group: Formation of POM-ethers/esters.[1] | Building Block: Introduction of isobutoxy motifs. |
| Leaving Group | Chloride ( | Bromide ( |
| Molecular Weight | 108.57 g/mol | 167.05 g/mol |
| Boiling Point | ~94°C | ~160°C (Predicted/Higher MW) |
Mechanistic Performance & Reactivity Profile
The defining difference between these two reagents is the position of the oxygen atom relative to the leaving group.
CMP: The Alpha-Effect (Hyper-Reactivity)
CMP is an electrophilic powerhouse. The oxygen atom is directly attached to the carbon bearing the chlorine (
-
Mechanism: Upon ionization, the lone pair on the oxygen donates electron density to the vacant p-orbital of the carbocation, forming a resonance-stabilized Oxocarbenium ion .
-
Performance Consequence: CMP reacts rapidly with nucleophiles (alcohols, carboxylic acids, amines) even under mild basic conditions. It is highly susceptible to hydrolysis and must be stored under inert atmosphere.
BMMP: The Neopentyl Effect (Hypo-Reactivity)
BMMP presents a challenging electrophilic profile. The bromine is attached to a primary carbon, but the adjacent carbon is quaternary (bearing two methyls and a methoxy).
-
Mechanism: The structure is "neopentyl-like," creating significant steric hindrance for
back-side attack. Furthermore, ionization ( ) is difficult because it would initially form an unstable primary carbocation. -
Performance Consequence: BMMP is sluggish in standard substitution reactions. Successful alkylation often requires:
-
Neighboring Group Participation (NGP): The
-methoxy oxygen may assist in displacing the bromide, forming a transient cyclic oxonium intermediate. -
Forcing Conditions: Higher temperatures and polar aprotic solvents (DMF, DMSO) are required compared to CMP.
-
Pathway Visualization
The following diagram illustrates the divergent activation pathways of the two reagents.
Caption: Mechanistic divergence showing the rapid oxocarbenium pathway of CMP vs. the sterically hindered pathway of BMMP.
Experimental Protocols
Protocol A: POM-Protection of an Alcohol using CMP
Use Case: Protecting a secondary alcohol in a drug intermediate to prevent side reactions. Note: CMP is a potential carcinogen (similar to MOM-Cl). All steps must be performed in a fume hood.
Reagents:
-
Substrate: Alcohol (1.0 equiv)[1]
-
Reagent: 1-(Chloromethoxy)propane (CMP) (1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alcohol substrate and dissolve in anhydrous DCM (
concentration). -
Base Addition: Cool the solution to
. Add DIPEA dropwise via syringe. -
Alkylation: Add CMP dropwise over 10 minutes. The solution may become cloudy as amine salts precipitate.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor via TLC. The product will be less polar than the starting alcohol.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel). Note: POM groups are acid-sensitive; avoid highly acidic silica or add 1% triethylamine to the eluent.
Protocol B: Alkylation using BMMP
Use Case: Installing a 2-methoxy-2-methylpropyl side chain (isobutoxy derivative). Challenge: Overcoming the neopentyl steric barrier.
Reagents:
-
Substrate: Phenol or Amine (1.0 equiv)[1]
-
Reagent: 1-Bromo-2-methoxy-2-methylpropane (BMMP) (2.0 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) or Sodium Hydride ( )[1] -
Solvent: DMF or DMSO (Polar aprotic is essential)[1]
Step-by-Step:
-
Activation: Dissolve the substrate in anhydrous DMF.
-
Deprotonation: Add
(or at if the substrate is non-acidic). Stir for 30 minutes to generate the nucleophilic anion. -
Reagent Addition: Add BMMP (excess is required due to slow kinetics).
-
Thermal Drive: Heat the reaction to 80–100°C . Stirring for 12–24 hours is typically required.
-
Why Heat? Thermal energy is necessary to overcome the steric repulsion of the gem-dimethyl groups on the BMMP.
-
-
Workup: Dilute with water (to remove DMF) and extract with Ethyl Acetate.
-
Purification: Standard chromatography.
Safety & Handling Comparison
| Hazard Category | 1-(Chloromethoxy)propane (CMP) | 1-Bromo-2-methoxy-2-methylpropane (BMMP) |
| Carcinogenicity | HIGH RISK. Structurally related to Bis(chloromethyl)ether (BCME), a known human carcinogen.[1] Treat as a potential alkylating mutagen.[2][3][4] | Moderate. Typical alkyl bromide hazards, but lacks the specific |
| Volatility | High.[1] Vapors are easily inhaled. | Moderate to Low.[1] Lower vapor pressure reduces inhalation risk. |
| Stability | Unstable. Hydrolyzes in moist air to release HCl and formaldehyde/propanol.[1] Potentially explosive if stored improperly. | Stable. Can be stored at room temperature without rapid degradation. |
| PPE Requirement | Double nitrile gloves, respirator/fume hood mandatory.[1] | Standard lab PPE (Gloves, goggles, coat). |
Conclusion
-
Choose CMP when you need a labile protecting group (POM) that can be installed under mild conditions and removed later with acid. Its high reactivity comes with significant safety risks requiring strict containment.
-
Choose BMMP only when the specific 2-methoxy-2-methylpropyl motif is required in the final drug target. It is a poor general alkylating agent due to steric hindrance and requires forcing conditions (heat/polar solvents) to achieve conversion.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-(Chloromethoxy)propane. PubChem.[2][5][6][7] [Link][1]
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-Bromo-2-methoxy-2-methylpropane. PubChem.[2][5][6][7] [Link]
-
Chemistry LibreTexts. Reactions of Alcohols and Alkyl Halides (SN1 vs SN2 Mechanisms).[Link][1]
Sources
- 1. Propane, 2-methoxy-2-methyl- (CAS 1634-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 1-Bromo-2-methoxy-2-methylpropane | C5H11BrO | CID 10920893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
The role of the leaving group in the efficiency of methoxymethylating agents
The Role of the Leaving Group in the Efficiency of Methoxymethylating Agents[1]
Executive Summary: The Reactivity-Safety Paradox
The methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis, prized for its stability against strong bases, nucleophiles, and reducing agents. However, the efficiency of MOM installation is intrinsically linked to the "leaving group" (LG) ability of the reagent used.
Historically, the high reactivity of Chloromethyl Methyl Ether (MOMCl) established it as the standard, driven by the chloride ion's moderate leaving group ability and the rapid formation of the electrophilic oxocarbenium intermediate. Yet, this reactivity comes at a steep cost: MOMCl is a potent human carcinogen.[2][3]
This guide objectively compares the efficiency of traditional halide-based agents against modern, "green" alternatives where the leaving group is an oxygen-based species (e.g., methoxide in dimethoxymethane). We analyze how manipulating the leaving group alters reaction kinetics, yield, and safety profiles, providing actionable protocols for high-efficiency synthesis without compromising researcher safety.
Mechanistic Underpinnings: The Oxocarbenium Gateway
To understand the role of the leaving group, one must look beyond simple
The efficiency of a MOM reagent is defined by the energy barrier to break the
-
Halides (Cl, Br): The bond is weak, and the conjugate base (
, ) is stable. Spontaneous ionization or weak Lewis acid assistance drives the reaction.[2] -
Alkoxides (OMe): In Dimethoxymethane (Methylal), the leaving group is a methoxide (
), a strong base and poor leaving group.[2] It requires acidic activation (protonation or Lewis acid coordination) to convert the leaving group into a neutral methanol molecule or a metal-complexed species.[2]
Diagram 1: Mechanistic Pathway & Leaving Group Activation
Caption: The formation of the reactive oxocarbenium ion is the rate-determining step. Oxygen-based leaving groups require pre-activation, whereas halides dissociate more readily.
Comparative Analysis of Agents
A. Chloromethyl Methyl Ether (MOMCl)[2][4][5][6]
-
Leaving Group: Chloride (
)[2][4][5] -
Status: The "Gold Standard" for reactivity; The "Red Flag" for safety.
-
Performance: Reacts rapidly with primary, secondary, and phenolic hydroxyls using mild bases (DIPEA).[2]
-
Drawback: Regulated carcinogen.[2] Commercial sources often contain Bis(chloromethyl) ether (BCME), a volatile and extreme carcinogen.[2]
B. Dimethoxymethane (Methylal)[2][6][9]
-
Leaving Group: Methoxy (
), activated to Methanol ( ).[2] -
Status: The "Green" Alternative.[2]
-
Performance: Poor electrophile on its own.[2] Requires strong dehydration agents (
) or specific Lewis acids ( , , ).[2] -
Benefit: Biodegradable, low toxicity, low cost.[2]
C. In Situ Generated MOM-Halides
-
Leaving Group: Chloride/Bromide (Transient).[2]
-
Status: The "Hybrid" Solution.[2]
-
Performance: Uses Methylal and an Acyl Halide (e.g., Acetyl Chloride) with a Lewis Acid catalyst (
) to generate MOMCl in the reaction vessel.[2][6] -
Benefit: High reactivity of halides without the exposure risk of isolation/storage.
Performance Metrics Summary
| Metric | MOMCl (Commercial) | Dimethoxymethane ( | In Situ MOMCl (Zn-catalyzed) |
| Leaving Group | Chloride ( | Activated Methanol | Chloride ( |
| Reactivity | High (Room Temp) | Moderate (Requires heat/reflux) | High (Room Temp) |
| Yield (Primary OH) | >90% | 75 - 85% | >90% |
| Atom Economy | Moderate | Low (Requires excess reagent) | High |
| Toxicity | Extreme (Carcinogen) | Low (Irritant) | Low (Closed System) |
| Stability | Hydrolyzes in air | Stable | Transient |
Experimental Protocols
Note on Safety: All procedures involving MOM reagents must be conducted in a functioning fume hood.[2] Double-gloving and eye protection are mandatory.
Protocol A: The "Green" Method (Dimethoxymethane)
Best for: Robust substrates stable to acidic conditions.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Dissolve the alcohol substrate (1.0 equiv) in dry Chloroform (
) or Dichloromethane ( ). -
Addition: Add Dimethoxymethane (10–20 equiv).
-
Activation: Add Phosphorus Pentoxide (
, 2–3 equiv) portion-wise.-
Expert Insight:
acts as a dehydrating agent, sequestering the methanol byproduct and driving the equilibrium forward (Le Chatelier’s principle).
-
-
Reaction: Stir vigorously at room temperature for 30 minutes to 2 hours.
-
Workup: Decant the solution from the gummy
residue. Quench with saturated .[2] Extract with DCM, dry over , and concentrate.[2]
Protocol B: The In Situ Zinc-Catalyzed Method (Recommended)
Best for: High efficiency without handling carcinogenic stock solutions.
-
Reagents: To a solution of Dimethoxymethane (excess) and the alcohol substrate in Toluene or DCM.
-
Catalyst: Add Zinc Bromide (
, 0.01 mol%). -
Halide Source: Add Acetyl Chloride (1.1 equiv) dropwise.[2]
-
Reaction: Stir at room temperature until TLC indicates conversion (typically <1 hour).
-
Quench: Add saturated
solution. The transient MOMCl is destroyed, leaving the stable MOM ether.
Decision Framework: Selecting the Right Agent
The choice of agent should be dictated by the substrate's sensitivity and the lab's safety protocols.
Diagram 2: Reagent Selection Decision Tree
Caption: A logical flow for selecting the optimal MOMylation method based on substrate stability.
Conclusion
The "leaving group" is the throttle of the methoxymethylation reaction. While the chloride ion in MOMCl offers unmatchable kinetic efficiency, the associated carcinogenic risks have necessitated a shift in modern synthesis.
For 90% of standard applications, the in situ generation of MOMCl from dimethoxymethane and acetyl chloride represents the optimal balance. It leverages the high leaving group ability of the halide intermediate while maintaining the safety profile of an oxygen-based starting material. The direct use of dimethoxymethane with
References
-
Berliner, M. A., & Belecki, K. (2005).[2][11] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link[2]
-
Fujioka, H., et al. (2009).[2][11] One-Pot Synthesis of Different Types of Unsymmetrically Protected Diols from the Methylene Acetal. Organic Letters, 11(22), 5138–5141.[2] Link[2]
-
Ramesh, C., et al. (2003).[2][11] Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst for the Deprotection of Methoxymethyl Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103. Link[2]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. John Wiley & Sons.[2][10] (Standard Reference Text).
-
Occupational Safety and Health Administration (OSHA). Methyl chloromethyl ether.[2] Link
Sources
- 1. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. purechemistry.org [purechemistry.org]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. MOM Ethers [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 1-(Chloromethoxy)propane
Chemical Identity: 1-(Chloromethoxy)propane
Synonyms: Propyl chloromethyl ether; Chloromethyl propyl ether
CAS Number: 3587-57-3
Hazard Class:
Part 1: Hazard Mechanism & Risk Profile
Why This Chemical Requires Enhanced Protocol
Standard laboratory safety practices are insufficient for 1-(Chloromethoxy)propane due to its dual-threat mechanism. As an
The Hydrolysis Trap:
-
Immediate Threat: Corrosive burns from HCl generation on skin/lungs.[1]
-
Latent Threat: Exposure to Formaldehyde (carcinogen) and the intact alkylating ether.
-
Flammability: Flash point is approx. 25°C (77°F), making it a significant fire hazard in static-prone environments.
Part 2: Personal Protective Equipment (PPE) Matrix
The "Self-Validating" PPE System Do not rely on standard nitrile gloves for immersion or prolonged handling. Small molecular weight haloethers permeate nitrile rubber in <15 minutes.
1. Hand Protection Strategy
| Exposure Risk | Recommended Material | Brand/Type Examples | Breakthrough Time | Protocol |
| Primary (Handling) | Laminate Film (Silver Shield / 4H) | North Silver Shield™ | > 480 min | Mandatory for all direct handling. These offer the only true barrier against haloethers. |
| Dexterity Layer | Nitrile (5-8 mil) | Ansell TouchNTuff® | < 10 min | Wear over Laminate gloves to improve grip and protect the inner glove from tears. |
| Incidental Splash | Double Nitrile | Standard Lab Supply | < 5 min | Only acceptable for <1 mL transfers where immediate removal is possible. |
2. Respiratory & Body Defense[2]
-
Respiratory: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Self-Validation: Tape a tissue strip to the sash; if it is not pulled firmly inward, the hood is unsafe.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >50 mL.
-
Body: Flame-resistant lab coat buttoned to the neck. Chemical-resistant apron recommended for transfer steps.
Part 3: Operational Workflow & Engineering Controls
Diagram 1: PPE Selection Logic
Caption: Decision logic for selecting PPE based on operational scale and risk.
[3]
Step-by-Step Handling Protocol
1. Storage & Preparation
-
Environment: Store at 2°C–8°C under inert atmosphere (Argon/Nitrogen). Moisture triggers decomposition.
-
Inspection: Check for white precipitate (paraformaldehyde) or acrid smell (HCl), indicating decomposition. If present, do not use; proceed to quenching.
2. Transfer Techniques
-
The "Closed System" Rule: Avoid open pouring. Use a cannula or a gas-tight syringe for transfers.
-
Pressure Equalization: When withdrawing from a septum-sealed bottle, use a balloon filled with Argon to replace the withdrawn volume. This prevents moist air intake.[4]
3. Reaction Setup
-
Ensure all glassware is flame-dried.
-
Place a secondary container (tray) under the reaction flask to contain potential spills.
Part 4: Decontamination & Disposal (The Quenching Protocol)
Core Principle: You must destroy the alkylating capability before the waste leaves the hood. The most effective quench uses a nucleophile (Ammonia/Ammonium) to consume the ether while neutralizing the acid.
Quenching Procedure[5][6][7]
-
Cool: Chill the reaction mixture or waste solution to 0°C–10°C.
-
Add: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) or dilute Ammonium Hydroxide.
-
Chemistry: The ammonia acts as a nucleophile to breakdown the haloether and neutralizes the HCl byproduct.
-
-
Validate: Check pH. It must be neutral (pH 7) or slightly basic.
-
Phase Separation: Extract with an organic solvent (e.g., Ethyl Acetate) if necessary, but treat the aqueous layer as hazardous until pH confirmed.
Diagram 2: Quenching & Disposal Workflow
Caption: Safe neutralization workflow for alpha-haloether waste.
References
-
PubChem. (2025).[3] 1-(Chloromethoxy)propane (CAS 3587-57-3) Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (2007). Chloromethyl Methyl Ether: Preparation and Quenching Procedures. Org. Synth. 2007, 84, 102. (Provides the foundational quenching protocol for alpha-haloethers). [Link]
-
Sarpong Group. (2016). Standard Operating Procedure: Carcinogens and Highly Toxic Chemicals. University of California, Berkeley. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]
- 3. 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
